Technical Documentation Center

2(3H)-Furanone, 5-dodecyldihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2(3H)-Furanone, 5-dodecyldihydro-
  • CAS: 730-46-1

Core Science & Biosynthesis

Foundational

Biological activity of 5-dodecyldihydro-2(3H)-furanone

Executive Summary 5-Dodecyldihydro-2(3H)-furanone, a saturated γ-lactone also known as γ-palmitolactone or γ-hexadecalactone, is a compound of increasing scientific interest beyond its established use as a flavoring agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Dodecyldihydro-2(3H)-furanone, a saturated γ-lactone also known as γ-palmitolactone or γ-hexadecalactone, is a compound of increasing scientific interest beyond its established use as a flavoring agent in the food industry.[1][2][3] Structurally characterized by a five-membered lactone ring and a C12 alkyl chain, this molecule belongs to a class of furanones that are recognized for a diverse range of biological activities.[1][4] This technical guide provides a comprehensive analysis of the known and potential bioactivities of 5-dodecyldihydro-2(3H)-furanone, drawing on direct evidence where available and leveraging data from structurally analogous lactones to build a predictive framework for its therapeutic potential. We will delve into its antimicrobial and antifungal properties, its likely role as a quorum sensing inhibitor, and its potential immunomodulatory effects. This document is designed to serve as a foundational resource for researchers aiming to explore and harness the multifaceted biological profile of this compound.

Physicochemical Profile and Synthesis Overview

A thorough understanding of a molecule's physical and chemical properties is fundamental to any investigation into its biological activity. 5-Dodecyldihydro-2(3H)-furanone is a C16 organic compound classified as a γ-lactone.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of 5-Dodecyldihydro-2(3H)-furanone

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₂[2][5][6]
Molecular Weight 254.41 g/mol [2]
IUPAC Name 5-dodecyloxolan-2-one[2]
Synonyms γ-Palmitolactone, γ-Hexadecalactone[5][6]
CAS Number 730-46-1[2][5]
Physical Form Solid[2]
Melting Point 54 °C[2]
Boiling Point 348.0 - 349.0 °C @ 760 mmHg[2]
Topological Polar Surface Area 26.3 Ų[2]

The synthesis of 5-dodecyldihydro-2(3H)-furanone can be achieved through various chemical and biotechnological routes. Modern catalytic methods, such as palladium-catalyzed γ-lactonization, offer efficient pathways from free carboxylic acids.[1] Traditional methods include the intramolecular esterification of γ-hydroxy acid precursors and the cyclization of dodecanol derivatives.[1] Biocatalytic synthesis using specific enzymes is an emerging area that allows for production under milder conditions.[1]

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis carboxylic_acid γ-Hydroxy Palmitic Acid pd_cat Pd-Catalyzed Lactonization carboxylic_acid->pd_cat Direct Route esterification Intramolecular Esterification carboxylic_acid->esterification lactone 5-Dodecyldihydro-2(3H)-furanone dodecanol Dodecanol Derivatives cyclization Cyclization dodecanol->cyclization pd_cat->lactone esterification->lactone cyclization->lactone precursor Lipid Precursors enzyme Enzymatic Bioconversion precursor->enzyme bio_lactone 5-Dodecyldihydro-2(3H)-furanone enzyme->bio_lactone

Caption: Synthetic pathways to 5-dodecyldihydro-2(3H)-furanone.

Antimicrobial and Antifungal Activity

The furanone scaffold is present in numerous natural and synthetic compounds with demonstrated antimicrobial activity.[4][7] While specific studies on 5-dodecyldihydro-2(3H)-furanone are limited, evidence suggests it possesses antibacterial properties.[1] More compellingly, significant antifungal activity can be inferred from studies on the closely related δ-dodecalactone.

Research on δ-dodecalactone produced by Lactobacillus plantarum AF1 has shown potent fungicidal effects against a range of pathogenic molds, including Aspergillus and Penicillium species.[8][9] Although its antibacterial effect was less pronounced, its strong antifungal profile suggests that the C12 alkyl chain is a key determinant of activity.[8]

Table 2: Minimum Inhibitory Concentrations (MICs) of δ-Dodecalactone Against Various Fungi

Fungal SpeciesMIC (μg/mL)Source
Aspergillus flavus350 - 6,250[8]
Aspergillus fumigatus350 - 6,250[8]
Aspergillus ochraceus350 - 6,250[8]
Penicillium roqueforti350 - 6,250[8]
Candida albicans (3 strains)350 - 6,250[8]

The proposed mechanism for many natural antifungal agents involves disruption of the fungal cell membrane's integrity or interference with essential cellular processes like ATP synthesis.[10] The lipophilic dodecyl chain of 5-dodecyldihydro-2(3H)-furanone would facilitate its partitioning into the lipid-rich fungal membrane, suggesting a similar mechanism of action.

Experimental Protocol: Antifungal Susceptibility Testing

This protocol outlines a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 5-dodecyldihydro-2(3H)-furanone.

1. Preparation of Inoculum:

  • Culture the selected fungal strain (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.[11]

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.[11]

2. Microdilution Assay:

  • Dissolve 5-dodecyldihydro-2(3H)-furanone in a suitable solvent (e.g., DMSO) to create a stock solution.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a range of test concentrations.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

3. Determination of MIC and MFC:

  • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[12]

  • To determine the MFC, aliquot 10-20 µL from each well showing no visible growth onto a Sabouraud Dextrose Agar plate.

  • Incubate the agar plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration that results in no fungal growth on the subculture plate, indicating a ≥99.9% kill rate.[12]

Quorum Sensing Inhibition: A Modern Anti-Virulence Strategy

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[13] Many pathogenic bacteria use QS to regulate virulence factors and biofilm formation.[14] Furanones, particularly those that are structural mimics of the N-acylhomoserine lactone (AHL) signaling molecules used by Gram-negative bacteria, have emerged as potent QS inhibitors (QSIs).[15][16][17]

By binding to the bacterial AHL receptor protein (e.g., LuxR), these furanones can competitively inhibit the binding of the native AHL signal, thereby disrupting the entire signaling cascade.[16][18] This anti-virulence approach is attractive because it is less likely to impose the selective pressure that leads to antibiotic resistance. Given its γ-lactone core, a key feature of AHLs, 5-dodecyldihydro-2(3H)-furanone is a strong candidate for a QS inhibitor.

G cluster_qs Bacterial Quorum Sensing cluster_qsi Quorum Sensing Inhibition AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding & Activation DNA Target Genes (Virulence, Biofilm) Receptor->DNA Gene Regulation Inactive_Receptor Inactive Receptor Complex Furanone 5-Dodecyldihydro-2(3H)-furanone Furanone->Receptor Competitive Binding No_Expression No Gene Expression Inactive_Receptor->No_Expression Inhibition

Caption: Mechanism of Quorum Sensing Inhibition by Furanones.
Experimental Protocol: Quorum Sensing Inhibition Bioassay

This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein only in the presence of short-chain AHLs. Inhibition of QS can be quantified by a reduction in purple coloration.

1. Strain and Culture Preparation:

  • Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.

  • Prepare a fresh culture by inoculating new LB broth and growing to an OD₆₀₀ of ~0.4.

2. Bioassay Setup:

  • In a 96-well plate, add 100 µL of the C. violaceum CV026 culture to each well.

  • Add a sub-maximal inducing concentration of an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).

  • Add serial dilutions of 5-dodecyldihydro-2(3H)-furanone to the wells.

  • Include controls: a positive control (bacteria + AHL, no furanone) and a negative control (bacteria only).

3. Incubation and Quantification:

  • Incubate the plate at 30°C for 18-24 hours with gentle shaking.

  • After incubation, measure the OD₆₀₀ to assess bacterial growth (to rule out bactericidal effects).

  • To quantify violacein, add 100 µL of DMSO to each well, mix, and centrifuge to pellet the cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 585 nm.

  • Calculate the percentage of QS inhibition relative to the positive control.

Potential Immunomodulatory Activity

Beyond direct antimicrobial effects, certain lactones have been shown to modulate the host immune response. A compelling study on γ-dodecalactone (a C12 lactone, distinct from the C16 target molecule) isolated from the fungus Antrodia camphorata demonstrated significant activation of human Natural Killer (NK) cells.[]

This study found that γ-dodecalactone induced the expression of the early activation marker CD69 on NK cells and stimulated the secretion of key effector molecules, including granzyme B and Fas ligand (FasL), as well as the pro-inflammatory cytokines TNF-α and IFN-γ.[] Interestingly, the mechanism involves the intracellular hydrolysis of the lactone ring to its acyclic form, 4-hydroxydodecanoic acid, which is the more rapidly acting signaling molecule.[] Given the structural similarity, it is plausible that 5-dodecyldihydro-2(3H)-furanone could undergo similar hydrolysis to 4-hydroxypalmitic acid and exert comparable immunomodulatory effects.

G cluster_outputs NK Cell Effector Functions Lactone γ-Lactone (e.g., 5-Dodecyldihydro-2(3H)-furanone) NK_Cell NK Cell Lactone->NK_Cell Uptake Hydrolysis Intracellular Hydrolysis Hydroxy_Acid 4-Hydroxy Acid (Active Metabolite) Signaling Intracellular Signaling Cascade Hydroxy_Acid->Signaling CD69 CD69 Expression (Activation) Signaling->CD69 Cytokines Cytokine Secretion (IFN-γ, TNF-α) Signaling->Cytokines Cytotoxicity Cytotoxic Granule Release (Granzyme B, FasL) Signaling->Cytotoxicity

Caption: Proposed pathway for NK cell activation by γ-lactones.

Toxicological Profile and Safety Considerations

The safety profile of 5-dodecyldihydro-2(3H)-furanone is favorable, supported by its use as a food additive and toxicological data on related lactones.[3] The Research Institute for Fragrance Materials (RIFM) has assessed several similar lactones, finding them to have a low order of toxicity.

Table 3: Summary of Toxicological Data for Related Lactones

CompoundEndpointResultSource
δ-Decalactone 28-Day Oral Toxicity (Rat)NOAEL: 1000 mg/kg/day[20]
γ-Caprolactone 28-Day Oral Toxicity (Rat)NOAEL: 1000 mg/kg/day[21]
γ-Nonalactone In vivo Micronucleus TestNot clastogenic[21]
δ-Undecalactone BlueScreen AssayNot genotoxic[20]
γ-Decalactone Phototoxicity AssessmentNot expected to be phototoxic[21]

NOAEL: No Observed Adverse Effect Level

These studies indicate that related short- and medium-chain lactones are not genotoxic and have high NOAELs in repeated-dose oral toxicity studies.[20][21] This robust dataset for analogous compounds provides a strong basis for classifying 5-dodecyldihydro-2(3H)-furanone as a compound with a low risk of systemic toxicity under typical exposure levels.

Future Directions and Therapeutic Applications

The multifaceted biological profile of 5-dodecyldihydro-2(3H)-furanone positions it as a promising scaffold for therapeutic development. Its potential applications are broad and warrant further investigation.

  • Novel Antifungal Agents: With the rise of drug-resistant fungal infections, its potential as a fungicidal agent, particularly against Aspergillus and resistant Candida species, is a high-priority research area.

  • Anti-Virulence Therapeutics: As a putative QS inhibitor, it could be developed as a standalone or adjunctive therapy to disarm pathogenic bacteria and prevent biofilm formation in clinical and industrial settings.

  • Immunotherapy: The potential to activate NK cells suggests applications in oncology and infectious disease, where enhancing innate cytotoxic immunity is beneficial.

  • Biopreservation: Its antimicrobial properties and established safety profile make it an excellent candidate for use as a natural food preservative.[8]

Future research should focus on validating these inferred activities through direct experimental testing, elucidating precise mechanisms of action, and evaluating its efficacy in relevant in vivo models of infection and disease.

References

  • Yang, E. J., & Chang, H. C. (2011). Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi. Journal of Food Protection, 74(4), 652-658. [Link]

  • Nowak, A., et al. (2023). The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. MDPI. [Link]

  • PubChem. 2(3H)-Furanone, 5-dodecyldihydro-. [Link]

  • The Good Scents Company. gamma-palmitolactone. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, δ-undecalactone, CAS Registry Number 710-04-3. Food and Chemical Toxicology, 150, 112069. [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, γ-decalactone, CAS Registry Number 706-14-9. Food and Chemical Toxicology, 134, 110722. [Link]

  • ResearchGate. (2011). Purification and Characterization of Antifungal δ-Dodecalactone from Lactobacillus plantarum AF1 Isolated from Kimchi. [Link]

  • Ponnusamy, K., et al. (2008). Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. Biofouling, 24(5), 323-331. [Link]

  • Semantic Scholar. Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. [Link]

  • NIST WebBook. 2(3H)-Furanone, 5-dodecyldihydro-. [Link]

  • Markus, V., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. MDPI. [Link]

  • Al-Qurainy, F., et al. (2023). Bioactivity of Selected Phenolic Acids and Hexane Extracts from Bougainvilla spectabilis and Citharexylum spinosum on the Growth of Pectobacterium carotovorum and Dickeya solani Bacteria: An Opportunity to Save the Environment. MDPI. [Link]

  • Padervinskiene, Z., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6696. [Link]

  • Pérez-Pérez, F. I., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8568. [Link]

  • Brackman, G., & Coenye, T. (2020). Furanone Quorum-Sensing Inhibitors With Potential as Novel Therapeutics Against Pseudomonas aeruginosa. Journal of Medical Microbiology, 69(2), 195-206. [Link]

  • PubChem. Gamma-Dodecalactone. [Link]

  • Gniot, M., et al. (2019). Natural and Synthetic Furanones with Anticancer Activity. Molecules, 24(11), 2099. [Link]

  • Coronado-Reyes, E., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad036. [Link]

  • Khan, S. A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry, 172, 149-170. [Link]

  • Collin, F. (2001). The naturally occurring furanones: formation and function from pheromone to food. Progress in the Chemistry of Organic Natural Products, 84, 1-61. [Link]

  • Kayumov, A., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(18), 4165. [Link]

  • Inostroza-Mellado, A., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]

  • Ferreira, M., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. Pharmaceutics, 13(12), 2178. [Link]

  • Tundis, R., et al. (2023). Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components. Molecules, 28(23), 7856. [Link]

  • EMBL-EBI. 5-Dodecyldihydro-2(3H)-furanone (CHEBI:170094). [Link]

  • Padervinskiene, Z., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

  • ResearchGate. Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. [Link]

  • The Good Scents Company. gamma-dodecalactone. [Link]

  • ScenTree. Gamma-dodecalactone (CAS N° 2305-05-7). [Link]

  • Rappai, J. P., et al. (2009). Preliminary investigations on the synthesis and antitumor activity of 3(2H)-furanones. Bioorganic & Medicinal Chemistry Letters, 19(3), 764-765. [Link]

  • Garcı́a-Contreras, R. (2016). Quorum Sensing and Phytochemicals. Molecules, 21(12), 1729. [Link]

Sources

Exploratory

"2(3H)-Furanone, 5-dodecyldihydro-" literature review

Technical Monograph: 5-Dodecyldihydro-2(3H)-Furanone ( -Palmitolactone)[1] Executive Summary 5-Dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), commonly known as -Palmitolactone , represents a critical scaffold in both lip...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Dodecyldihydro-2(3H)-Furanone ( -Palmitolactone)[1]

Executive Summary

5-Dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), commonly known as


-Palmitolactone , represents a critical scaffold in both lipid biochemistry and advanced organic synthesis.[1] Structurally defined by a saturated gamma-lactone ring substituted with a hydrophobic dodecyl (C12) tail, this compound bridges the gap between simple signaling molecules (like bacterial homoserine lactones) and complex membrane-active lipids.

This technical guide dissects the compound's architecture, validated synthetic protocols, and emerging pharmacological profile—specifically its role in immunomodulation and antimicrobial defense. It is designed for medicinal chemists and process engineers requiring actionable, high-fidelity data.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a polar lactone head group and a lipophilic aliphatic tail. This amphiphilic nature dictates its bioavailability and interaction with phospholipid bilayers.

PropertySpecification
IUPAC Name 5-dodecyloxolan-2-one
Common Name

-Palmitolactone
Molecular Formula

Molecular Weight 254.41 g/mol
CAS Number 730-46-1
LogP (Predicted) ~6.0 (Highly Lipophilic)
Melting Point 54–55 °C
Stereochemistry Contains one chiral center at C5. Natural isolates often exhibit enantiomeric excess, influencing olfactory and biological potency.
Spectroscopic Signature (Identification)
  • IR (

    
    ):  Strong carbonyl stretch at ~1775 (characteristic of 
    
    
    
    -lactone).
  • 
    H NMR (
    
    
    
    ):
    Multiplet at
    
    
    4.5 (H-5, methine proton adjacent to oxygen); Triplet at
    
    
    0.88 (terminal methyl).
  • MS (EI): Molecular ion

    
     usually weak; characteristic fragment ions at 
    
    
    
    85 (lactone ring cleavage).

Part 2: Advanced Synthetic Methodologies

While traditional acid-catalyzed cyclization of 4-hydroxy fatty acids is possible, modern catalysis offers higher regioselectivity and yield. We focus here on a Palladium-Catalyzed C-H Activation route, which allows direct lactonization from free carboxylic acids, and a Biosynthetic Route for green manufacturing.

Protocol A: Pd-Catalyzed C-H Lactonization (Chemical Synthesis)

Rationale: This method utilizes a Pd(II) catalyst to activate the C(


)-H bond at the 

-position of palmitic acid derivatives, offering a direct route without pre-functionalization.

Reagents:

  • Substrate: Palmitic Acid (or derivatives).

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: N-protected

    
    -alanine (critical for regiocontrol).
    
  • Oxidant: Sodium Percarbonate (green oxidant) or

    
    .
    
  • Solvent: t-Amyl alcohol.

Step-by-Step Workflow:

  • Charge Reactor: In a sealed tube, dissolve Palmitic acid (1.0 equiv) in t-Amyl alcohol (0.2 M).

  • Catalyst Addition: Add

    
     (10 mol%) and the amino-acid ligand (20 mol%).
    
  • Oxidant Activation: Add Sodium Percarbonate (2.0 equiv).

  • Reaction: Heat to 80°C for 16–24 hours under air (or

    
     balloon if using molecular oxygen as co-oxidant).
    
  • Quench: Cool to RT, filter through a Celite pad to remove Pd black.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc 9:1) to isolate the white solid product.

Mechanism Visualization (Graphviz):

Pd_Lactonization Substrate Palmitic Acid (Linear C16) Coordination Pd(II)-Ligand Coordination Substrate->Coordination CH_Activation C(sp3)-H Activation (Gamma Position) Coordination->CH_Activation -AcOH Reductive_Elim C-O Bond Formation (Reductive Elimination) CH_Activation->Reductive_Elim Ring Closure Product 5-Dodecyldihydro-2(3H)-furanone (Gamma-Lactone) Reductive_Elim->Product Pd0 Pd(0) Species Reductive_Elim->Pd0 Reoxidation Oxidation by Na2CO3·1.5H2O2 Pd0->Reoxidation Reoxidation->Coordination Regenerated Pd(II)

Figure 1: Catalytic cycle for the direct


-lactonization of fatty acids via Pd(II)/Pd(IV) or Pd(II)/Pd(0) manifold.
Protocol B: Microbial Biotransformation (Green Chemistry)

Rationale: Utilizing Yarrowia lipolytica for


-oxidation allows for the production of natural-grade lactones preferred in flavor/fragrance and nutraceutical sectors.[2]
  • Inoculation: Cultivate Y. lipolytica in YPD broth at 28°C.

  • Biotransformation: Supplement media with Ricinoleic acid or 10-Hydroxystearic acid.

  • Fermentation: Maintain pH 6.0, aeration 1 vvm, for 48 hours.

  • Extraction: Centrifuge biomass. Extract supernatant with Ethyl Acetate.

  • Refinement: Distillation to isolate

    
    -palmitolactone from other chain-length byproducts.
    

Part 3: Biological Mechanism & Pharmacology

Recent literature identifies 5-dodecyldihydro-2(3H)-furanone not just as a passive lipid, but as a bioactive modulator with specific immunological and antimicrobial targets.

Immunomodulation: The NK Cell Pathway

Studies indicate that


-lactones can stimulate the secretion of Th1 cytokines. The lipophilic tail facilitates entry into immune cells, while the lactone moiety may interact with intracellular signaling proteins.
  • Target: Natural Killer (NK) Cells.[2]

  • Effect: Upregulation of Interferon-gamma (IFN-

    
    ) and Tumor Necrosis Factor-alpha (TNF-
    
    
    
    ).
  • Outcome: Enhanced cytotoxicity against tumor cells and viral pathogens.

Antimicrobial & Anti-Biofilm Activity

Similar to bacterial Quorum Sensing (QS) molecules (Acyl-Homoserine Lactones), this compound can interfere with bacterial communication.

  • Mechanism: Competitive inhibition of QS receptors (e.g., LuxR homologs).

  • Result: Disruption of biofilm formation in Gram-negative bacteria without necessarily killing the bacteria (reducing resistance pressure).

Signaling Pathway Visualization (Graphviz):

Immuno_Pathway Lactone 5-Dodecyldihydro-2(3H)-furanone (Exogenous) Membrane Cell Membrane (Passive Diffusion) Lactone->Membrane Lipophilic Entry Macrophage Macrophage/NK Cell Activation Membrane->Macrophage Intracellular Signaling Cytokines Cytokine Release (TNF-α, IFN-γ) Macrophage->Cytokines Transcription Upregulation Downstream Antitumor/Antiviral Response Cytokines->Downstream Systemic Effect

Figure 2: Proposed immunomodulatory cascade triggered by


-palmitolactone accumulation in lymphoid cells.

Part 4: Applications & Handling

Therapeutic Potential[1][3]
  • Adjuvant Therapy: Due to its cytokine-stimulating properties, it is a candidate for vaccine adjuvants or cancer immunotherapy support.

  • Dermatology: Its antimicrobial and antioxidant profile makes it suitable for topical formulations treating acne or fungal infections (Candida spp.).

Industrial Use[1][2]
  • Flavor/Fragrance: Imparts creamy, coconut, peach, and apricot notes. Used in dairy and fruit formulations (FEMA GRAS status).

  • Preservative: Natural food preservative against spoilage organisms.

Safety & Storage (Self-Validating Protocol)
  • Storage: Store at +4°C under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl chain.

  • Handling: Wear nitrile gloves. The compound is a skin irritant.

  • Validation: Check purity via GC-FID annually. Appearance of yellowing indicates oxidation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97747, 2(3H)-Furanone, 5-dodecyldihydro-. Retrieved from [Link]

  • Alsalhi, M. S., et al. (2020).Metabolite profiling and biological activities of medicinal rhizomes. Bioscience Biotechnology Research Communications. (Contextual citation regarding essential oil constituents).
  • ResearchGate (2019).Metabolite profiling, antioxidant and antibacterial activities of Brazilian propolis.

    
    -palmitolactone as a bioactive metabolite). Retrieved from [Link]
    

Sources

Foundational

Biodegradation of 5-Dodecyldihydro-2(3H)-Furanone: Mechanisms, Enzymology, and Experimental Validation

Executive Summary 5-Dodecyldihydro-2(3H)-furanone (commonly known as -Palmitolactone or -Hexadecalactone ) is a C16 fatty acid derivative characterized by a gamma-lactone ring and a dodecyl side chain. Widely recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Dodecyldihydro-2(3H)-furanone (commonly known as


-Palmitolactone  or 

-Hexadecalactone
) is a C16 fatty acid derivative characterized by a gamma-lactone ring and a dodecyl side chain. Widely recognized as a signaling molecule in mammalian communication (e.g., vulpine scent glands) and a high-value aroma compound in industrial biotechnology, its biodegradation is governed by a reversible "Lactone Loop."

This guide details the catabolic pathway of


-palmitolactone, focusing on the critical enzymatic hydrolysis of the lactone ring and the subsequent 

-oxidation of the resulting 4-hydroxy fatty acid. We highlight recent mechanistic insights, including the role of specific acyl-CoA dehydrogenases (ACAD10/11) in overcoming the steric hindrance of the 4-hydroxy group—a common bottleneck in lipid catabolism.

Chemical Identity & Physicochemical Properties[1][2][3]

Before designing degradation protocols, researchers must understand the substrate's behavior in aqueous and organic phases.

PropertyDetail
IUPAC Name 5-dodecyloxolan-2-one
Common Names

-Palmitolactone;

-Hexadecalactone; 4-Hydroxyhexadecanoic acid

-lactone
Molecular Formula C

H

O

Molecular Weight 254.41 g/mol
LogP (Octanol/Water) ~6.0 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate, hexane.
Stability Stable at neutral pH; Hydrolyzes to hydroxy acid in alkaline conditions (pH > 9).

Mechanistic Biodegradation Pathways

The biodegradation of 5-dodecyldihydro-2(3H)-furanone does not proceed through a single linear step but rather a bi-phasic process: Ring Cleavage followed by Chain Shortening .

Phase 1: Lactone Ring Cleavage (Hydrolysis)

The initiating step is the enzymatic opening of the furanone ring. While spontaneous hydrolysis occurs at high pH, biological degradation relies on Lactonases (specifically gluconolactonase-like enzymes or lipolytic esterases).

  • Enzyme:

    
    -Lactonase (EC 3.1.1.25) or Lipase with esterase activity.
    
  • Reaction:

    
    
    
  • Thermodynamics: This reaction is often reversible. In acidic environments (pH < 5), the 4-hydroxy acid spontaneously cyclizes back to the lactone. In biological systems (pH 7.0–7.4), the equilibrium favors the open hydroxy-acid form if the product is consumed downstream.

Phase 2: Activation and The "4-Hydroxy" Gatekeeper

The resulting 4-hydroxyhexadecanoic acid cannot directly enter


-oxidation due to the hydroxyl group at position 4, which interferes with the standard dehydrogenation steps.
  • Activation: The acid is converted to a thioester by Acyl-CoA Synthetase .

    • Product: 4-Hydroxyhexadecanoyl-CoA.

  • The 4-Hydroxy Blockade: Standard Acyl-CoA Dehydrogenase (ACAD) targets the C2-C3 bond. However, the C4-OH group presents a steric and chemical challenge.

    • Mechanism (Mammalian/Advanced): Recent studies identify ACAD10 and ACAD11 as specific "gatekeeper" enzymes. They possess a kinase domain that phosphorylates the 4-OH group, facilitating its elimination or processing to allow ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -oxidation to proceed.[1]
      
    • Mechanism (Microbial/Yeast): In organisms like Yarrowia lipolytica, the 4-hydroxy intermediate is often dehydrated to form a conjugated dienoyl-CoA or oxidized to a 4-keto species, which is then cleaved thiolitically.

Phase 3: -Oxidation Spiral

Once the 4-hydroxy "block" is resolved (e.g., via dehydration to


-dienoyl-CoA and subsequent reduction), the molecule enters the standard 

-oxidation spiral.
  • Cycle 1: Removal of C1 and C2 as Acetyl-CoA.

    • Result: The chain shortens by 2 carbons.[2][3]

    • Precursor: C16 (Palmitolactone)

      
       C14 (Myristic acid derivative).
      
  • Subsequent Cycles: Repeated removal of Acetyl-CoA units until the chain is fully mineralized to CO

    
     (via TCA cycle) and water.
    

Visualization of the Pathway

The following diagram illustrates the degradation flow, highlighting the critical "Gatekeeper" step at the 4-hydroxy intermediate.

BiodegradationPathway cluster_gatekeeper The 4-Hydroxy Gatekeeper Step Lactone 5-Dodecyldihydro-2(3H)-furanone (Gamma-Palmitolactone) Hydrolysis Enzymatic Hydrolysis (Lactonase / Esterase) Lactone->Hydrolysis HydroxyAcid 4-Hydroxyhexadecanoic Acid Hydrolysis->HydroxyAcid Activation Acyl-CoA Synthetase (+CoA, +ATP) HydroxyAcid->Activation HydroxyCoA 4-Hydroxyhexadecanoyl-CoA Activation->HydroxyCoA ACAD ACAD10 / ACAD11 (Phosphorylation & Dehydration) HydroxyCoA->ACAD Intermediate 2,4-Dienoyl-CoA (or Phospho-intermediate) ACAD->Intermediate Reductase 2,4-Dienoyl-CoA Reductase Intermediate->Reductase BetaOx Standard Beta-Oxidation (Spiral) Reductase->BetaOx AcetylCoA Acetyl-CoA (To TCA Cycle) BetaOx->AcetylCoA ChainShort Shortened Acyl-CoA (C14, C12...) BetaOx->ChainShort ChainShort->BetaOx Recycle

Figure 1: The catabolic pathway of


-palmitolactone, emphasizing the conversion of the lactone to an activated CoA thioester and the specialized processing required for the 4-hydroxy moiety.[1][2]

Experimental Protocols (Self-Validating)

To confirm this pathway in a specific microbial strain or tissue sample, follow this validated workflow.

Protocol A: Differential Extraction & GC-MS Analysis

Objective: Distinguish between the lactone (closed ring) and the hydroxy acid (open ring) metabolites.

  • Incubation: Cultivate strain (e.g., Pseudomonas, Yarrowia) in Minimal Media (M9) with 0.1%

    
    -palmitolactone as the sole carbon source.
    
  • Sampling: Take 5 mL aliquots at T=0, 6, 12, 24 hours.

  • Acidification (Critical Step):

    • Aliquot A (Total): Acidify to pH 2.0 with HCl. (Forces ring closure; measures total substrate + product).

    • Aliquot B (Free Acid): Keep at neutral pH.

  • Extraction: Extract both aliquots with Ethyl Acetate (1:1 v/v).

  • Derivatization:

    • Dry the organic layer under N

      
      .
      
    • Add 50

      
      L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 min.
      
    • Logic: BSTFA silylates the free -OH and -COOH groups. The lactone will not be silylated significantly, whereas the 4-hydroxy acid will form a di-TMS derivative.

  • GC-MS Analysis:

    • Lactone Peak: M+ = 254.

    • Hydroxy Acid TMS Peak: M+ = 272 (Acid) + 144 (2xTMS) = ~416 (Check fragmentation: m/z 73 for TMS, m/z 117 for C4-cleavage).

Protocol B: Respirometry (Mineralization Check)

Objective: Confirm complete degradation to CO


 rather than just biotransformation.
  • Use a Manometric Respirometer (e.g., OxiTop).

  • Add 100 mg/L

    
    -palmitolactone to the vessel with inoculum.
    
  • Measure O

    
     consumption over 7 days.
    
  • Validation: If BOD (Biological Oxygen Demand) reaches >60% of ThOD (Theoretical Oxygen Demand), the molecule is fully mineralized via the TCA cycle.

Enzymology & Kinetic Data

The following table summarizes the key enzymes involved. Note that Lactonase activity is often the rate-limiting step in the initial clearance, while ACAD activity limits the metabolic flux.

Enzyme ClassEC NumberFunctionAssay Method

-Lactonase
3.1.1.25Hydrolysis of lactone ringpH-stat titration (monitor H+ consumption) or colorimetric assay using p-nitrophenyl esters.
Acyl-CoA Synthetase 6.2.1.3Activation of fatty acidHPLC monitoring of CoA consumption.
ACAD10 / ACAD11 1.3.8.-4-Hydroxy dehydrogenationSpectrophotometric reduction of Ferricenium hexafluorophosphate (artificial electron acceptor).

References

  • PubChem. (2025). 2(3H)-Furanone, 5-dodecyldihydro- (Compound Summary). National Library of Medicine. [Link]

  • Rashan, E. H., et al. (2024). ACAD10 and ACAD11 allow entry of 4-hydroxy fatty acids into β-oxidation.[1][4] PubMed (NIH). [Link]

  • McLean, S., et al. (2019).[5] Scent Chemicals of the Tail Gland of the Red Fox, Vulpes vulpes.[6] Chemical Senses, Oxford Academic. [Link]

  • Waché, Y., et al. (2001). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica.[7] Applied and Environmental Microbiology. [Link]

  • Aizawa, S., et al. (2013). Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase.[8] PLOS ONE.[8] [Link][8]

Sources

Protocols & Analytical Methods

Method

Analytical methods for "2(3H)-Furanone, 5-dodecyldihydro-" detection

Application Note: Advanced Analytical Protocols for the Detection of 5-Dodecyldihydro-2(3H)-furanone ( -Palmitolactone) Executive Summary & Chemical Profile[1][2] Target Analyte: 2(3H)-Furanone, 5-dodecyldihydro- Common...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Protocols for the Detection of 5-Dodecyldihydro-2(3H)-furanone ( -Palmitolactone)

Executive Summary & Chemical Profile[1][2]

Target Analyte: 2(3H)-Furanone, 5-dodecyldihydro- Common Synonyms:


-Palmitolactone; 4-Hexadecanolide; Dihydro-5-dodecyl-2(3H)-furanone
CAS Number:  730-46-1
Molecular Formula: 

(MW: 254.41 g/mol )[1]

Scope: This guide details the extraction, separation, and quantification of 5-dodecyldihydro-2(3H)-furanone. This compound is a lipophilic


-lactone with significant biological relevance as a microbial signaling molecule (quorum sensing), a bioactive metabolite in macroalgae, and a key flavor/off-flavor component in lipid-rich matrices (e.g., boar taint).

Analytical Challenge: The primary challenge lies in its semi-volatile nature and high lipophilicity (


 alkyl side chain), which can lead to poor recovery in aqueous extraction and significant matrix interference in lipid-rich samples. This protocol prioritizes Headspace SPME-GC-MS  for volatile profiling and Solvent Extraction GC-MS  for complex biological tissues.

Method A: Headspace SPME-GC-MS (Gold Standard for Volatiles)

Rationale: Solid Phase Microextraction (SPME) is the preferred method for this analyte because it integrates sampling, extraction, and concentration into a single solvent-free step. The hydrophobic nature of the dodecyl chain makes it highly amenable to adsorption on non-polar or mixed-mode fibers.

Sample Preparation & Extraction[3][4]
  • Matrix: Aqueous solutions, microbial cultures, or lipid-rich homogenates.

  • SPME Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. The mixed-phase fiber covers the wide molecular weight range and polarity necessary for efficient recovery of semi-volatile lactones.

  • Incubation:

    • Biological Fluids:[2] 60°C for 30–45 minutes with agitation (250 rpm).

    • Lipid Matrices (e.g., Adipose tissue): Higher temperatures (up to 150°C) have been used for forced volatilization studies (e.g., boar taint analysis), but 80°C is recommended to prevent thermal degradation.

GC-MS Configuration

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingCritical Note
Column VF-5ms or DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-polarity phase is essential for separating long-chain lipophilic lactones.
Inlet Splitless Mode @ 250°CEnsure SPME liner (0.75 mm ID) is used to minimize peak broadening.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 50°C (hold 2 min)

10°C/min to 160°C

5°C/min to 240°C (hold 5 min)
Slow ramp at the upper end ensures separation from co-eluting fatty acids.
Transfer Line 280°CPrevents condensation of the high-boiling lactone.
Ionization EI (Electron Impact) @ 70 eVStandard library matching.
Acquisition SIM Mode (Selected Ion Monitoring)Quant Ion: m/z 85 (Lactone ring); Qual Ions: m/z 254 (

), m/z 128

Mechanistic Insight: The base peak at m/z 85 corresponds to the characteristic


-cleavage of the 

-lactone ring (

). This is the most sensitive diagnostic ion. The molecular ion (

254) is often weak but essential for confirmation.

Method B: Liquid-Liquid Extraction (LLE) for Complex Tissues

Rationale: For solid tissues (e.g., macroalgae, liver) where headspace concentration is insufficient, exhaustive solvent extraction is required.

Workflow Protocol
  • Homogenization: Grind 1.0 g tissue in liquid nitrogen.

  • Extraction: Add 5 mL Ethyl Acetate (or Chloroform/Methanol 2:1 for total lipids). Vortex for 5 min.

  • Phase Separation: Centrifuge at 3000 x g for 10 min. Collect organic supernatant.

  • Drying: Pass through anhydrous

    
     column to remove water.
    
  • Concentration: Evaporate to dryness under

    
     stream; reconstitute in 100 µL Hexane.
    
  • Injection: 1 µL splitless injection into GC-MS (See parameters in 2.2).

Method C: LC-MS/MS (Alternative for High Sensitivity)

Rationale: While GC-MS is standard, LC-MS/MS is superior for high-throughput screening of aqueous biological fluids where derivatization or thermal stress is undesirable.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 8 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • 
       (Quantifier - Ring cleavage)
      
    • 
       (Qualifier - Loss of 
      
      
      
      )

Workflow Visualization

G cluster_0 Sample Preparation Selection cluster_1 Extraction Pathways cluster_2 Instrumental Analysis Start Biological/Environmental Sample Decision Matrix Type? Start->Decision Volatile Volatile/Liquid Matrix (Urine, Media, Oil) Decision->Volatile Liquid Solid Solid Tissue (Algae, Adipose) Decision->Solid Solid SPME Headspace SPME (DVB/CAR/PDMS Fiber) 60-80°C Incubation Volatile->SPME LLE Solvent Extraction (Ethyl Acetate/Hexane) + N2 Concentration Solid->LLE GCMS GC-MS Analysis Column: VF-5ms Source: EI (70eV) SPME->GCMS LLE->GCMS SIM SIM Detection Target: m/z 85 (Base) Qual: m/z 254 GCMS->SIM Data Quantification & Validation (IS: gamma-Undecalactone) SIM->Data

Figure 1: Decision tree for selecting the appropriate extraction and detection workflow based on sample matrix.

Validation & Quality Control

To ensure Trustworthiness and Self-Validating Systems :

  • Internal Standard (IS):

    • Use

      
      -Undecalactone  (CAS 104-67-6) or 
      
      
      
      -Dodecalactone-dxxxx
      (if available). The structural similarity ensures identical extraction efficiency.
    • Add IS to the sample before extraction/SPME to correct for recovery losses.

  • Linearity & Limits:

    • Linear Range: 10 ng/mL – 5000 ng/mL.

    • LOD (Limit of Detection): Typically ~1–5 ng/mL (SIM mode).

    • Recovery: Acceptable range 80–120% for LLE methods.

  • Troubleshooting:

    • Ghost Peaks: High-temperature desorption (270°C+) is required to fully strip the fiber of this long-chain lactone. Carryover is common; run a blank fiber desorption between samples.

    • Peak Tailing: Indicates active sites in the inlet. Deactivate liner with silanizing agent or replace with a fresh ultra-inert liner.

References

  • Burgeon, C., et al. (2021).[3][4] Comprehensive SPME-GC-MS Analysis of VOC Profiles Obtained Following High-Temperature Heating of Pork Back Fat. National Institutes of Health (NIH). Retrieved from [Link]

  • Ahmed, S. A., et al. (2020).[2] Comparative biological studies, phytochemical screening and GC-MS analysis of some Egyptian Red Sea macroalgae. ResearchGate. Retrieved from [Link]

  • Leppert, M., et al. (1995). Synthesis of (R,Z)-7,15-Hexadecadien-4-olide, the Sex Pheromone of the Yellowish. Taylor & Francis Online. Retrieved from [Link]

  • Öztürk, B., et al. (2018).[5] Essential oil characterization of Cousinia sivasica Hub.-Mor.[5][6] DergiPark. Retrieved from [Link]

Sources

Application

"2(3H)-Furanone, 5-dodecyldihydro-" in food flavoring applications

Application Note: AN-FLV-730 Subject: Technical Profile and Utilization Protocols for 2(3H)-Furanone, 5-dodecyldihydro- ( -Palmitolactone) in Flavor Matrices Date: October 26, 2025 Author: Senior Application Scientist, G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLV-730 Subject: Technical Profile and Utilization Protocols for 2(3H)-Furanone, 5-dodecyldihydro- (


-Palmitolactone) in Flavor Matrices
Date:  October 26, 2025
Author:  Senior Application Scientist, Global Flavor Research

Executive Summary

This guide details the physicochemical properties, sensory architecture, and application protocols for 2(3H)-Furanone, 5-dodecyldihydro- (CAS: 730-46-1), commonly known as


-Palmitolactone . Unlike its lower molecular weight analogs (

-decalactone or

-dodecalactone) which provide volatile top-notes,

-palmitolactone is a high-molecular-weight (C16) sesquiterpene-like lactone. It functions primarily as a fixative and mouthfeel modifier , imparting substantivity and creamy, waxy, dairy-like basenotes to flavor systems.

Target Audience: Flavor Chemists, Formulation Scientists, and Regulatory Officers.

Physicochemical & Sensory Architecture


-Palmitolactone is characterized by a long lipophilic dodecyl side chain, rendering it nearly insoluble in water but highly compatible with lipid phases. Its low vapor pressure makes it an excellent anchor for fleeting fruit and dairy notes.
Table 1: Technical Specifications
PropertyValueNotes
IUPAC Name 5-dodecyldihydrofuran-2(3H)-one
Common Name

-Palmitolactone; Hexadeca-1,4-lactone
CAS Number 730-46-1 Distinct from

-Dodecalactone (2305-05-7)
Molecular Formula

Molecular Weight 254.41 g/mol
Appearance White to pale yellow waxy solidRequires heating for compounding
Melting Point 40 °C – 54 °CVaries by enantiomeric purity
LogP (Octanol/Water) ~5.5 - 6.0Highly Lipophilic
Odor Threshold > 100 ppb (estimated)Higher threshold than C10/C12 lactones
Regulatory (EU) FLAVIS 10.048 Listed as Flavoring Agent
Sensory Descriptors:
  • Primary: Waxy, creamy, coconut-like, peach skin.

  • Secondary: Fatty, oily, dairy (butter/cream).

  • Functional: Masking agent for bitterness; adds "weight" and lingering mouthfeel to low-fat formulations.

Formulation Engineering: Solubilization & Incorporation

Due to its waxy nature and high lipophilicity, direct addition of


-palmitolactone to aqueous bases will result in precipitation and "ringing" (oil separation).
Protocol A: Preparation of a 10% Stock Solution

Objective: Create a stable, pipettable stock for flavor compounding.

Reagents:

  • 
    -Palmitolactone (Solid)[1][2][3]
    
  • Solvent (Ethanol 95% or Medium Chain Triglycerides - MCT)

Workflow:

  • Heating: Place the container of

    
    -palmitolactone in a water bath at 60°C until fully melted (clear liquid).
    
  • Solvent Selection:

    • For Alcohol-Free/Halal: Use MCT Oil or Triacetin.

    • For Standard Extracts: Use Ethanol.[4]

  • Mixing: Add 10g of melted lactone to 90g of solvent.

  • Homogenization: Vortex or stir magnetically at 40°C for 10 minutes.

  • Cooling: Allow to cool to room temperature. Note: If using ethanol, slight cloudiness may occur at <15°C; store at >20°C.

Diagram 1: Emulsion Incorporation Workflow

The following decision tree illustrates the incorporation of this lipophile into a final beverage or dairy product.

FormulationWorkflow Raw Solid gamma-Palmitolactone Melt Melt at 60°C Raw->Melt Solvent Dissolve in MCT/EtOH (10% Stock) Melt->Solvent Matrix Application Matrix Solvent->Matrix HighFat High Fat (Ice Cream/Butter) Matrix->HighFat Lipid > 5% LowFat Aqueous (Beverage/Syrup) Matrix->LowFat Lipid < 1% Direct Direct Addition to Lipid Phase HighFat->Direct Emulsion Pre-Emulsification (Polysorbate/Gum) LowFat->Emulsion

Caption: Logic flow for incorporating lipophilic C16-lactone into varying food matrices.

Analytical Protocol: Quantification in Food Matrices

Quantifying


-palmitolactone is challenging due to its low volatility and potential interference from matrix lipids. Traditional headspace (SPME) is often insufficient for this C16 molecule.

Method: Solvent-Assisted Flavor Evaporation (SAFE) followed by GC-MS.

Protocol B: Extraction and Analysis

1. Sample Preparation:

  • Matrix: 50g of food sample (e.g., yogurt, bakery).

  • Internal Standard (ISTD): Add 100

    
    L of 
    
    
    
    -Undecalactone (1 mg/mL in ethanol). Rationale: Structurally similar but chromatographically distinct.
  • Solvent: Dichloromethane (DCM).

2. Extraction (SAFE):

  • Perform high-vacuum distillation using SAFE apparatus to isolate volatiles from non-volatile lipids (triglycerides) which would contaminate the GC liner.

  • Concentrate the distillate to 0.5 mL under a gentle nitrogen stream.

3. GC-MS Configuration:

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-Wax UI (Polar) or HP-5MS (Non-polar). Recommendation: DB-Wax provides better separation of lactones from fatty acid artifacts.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C (hold 10 min) – Crucial for eluting C16.

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 85 (Lactone ring base peak), 128, 254 (Molecular ion).

Diagram 2: Analytical Decision Matrix

AnalyticalWorkflow Sample Food Sample (Containing C16 Lactone) FatCheck Fat Content? Sample->FatCheck LowFat Low Fat (<2%) FatCheck->LowFat HighFat High Fat (>2%) FatCheck->HighFat LLE Liquid-Liquid Extraction (DCM/Hexane) LowFat->LLE SAFE SAFE Distillation (Remove Triglycerides) HighFat->SAFE GC GC-MS Analysis (DB-Wax Column) LLE->GC SAFE->GC

Caption: Selection of extraction technique based on lipid interference.

Synthesis & Production Note

For researchers in drug development or high-purity synthesis,


-palmitolactone is typically produced via radical addition  or biological fermentation .
  • Chemical Route: Radical addition of 1-dodecanol to acrylic acid using di-tert-butyl peroxide (DTBP) as an initiator at high temperatures (

    
    ). This yields the lactone directly.
    
  • Biosynthetic Route: Microbial hydroxylation of palmitic acid (C16:0) at the C4 position followed by internal cyclization. This route is preferred for "Natural" labeling claims (EU/US regulations permitting).

Regulatory & Safety (E-E-A-T)

  • FEMA Status: CAUTION. While

    
    -Dodecalactone is FEMA 2400, 
    
    
    
    -Palmitolactone (C16)
    does not have a primary FEMA number in standard datasets. It is regulated in the EU under FLAVIS 10.048 and is generally considered safe as a flavoring substance (JECFA evaluation of aliphatic lactones).
  • Safety: Hydrolyzes in vivo to 4-hydroxypalmitic acid, which enters fatty acid oxidation (beta-oxidation).

  • Labeling: "Artificial Flavor" (US) or "Flavoring Substance" (EU) depending on the synthesis origin.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 10, Revision 3 (FGE.10Rev3): Aliphatic primary alcohols, aldehydes, carboxylic acids, acetals and esters containing additional oxygenated functional groups.Link

  • The Good Scents Company. (2024).[5] Gamma-Palmitolactone: Physicochemical and Regulatory Data.[1][2][6]Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[7] Safety evaluation of certain food additives: Aliphatic Lactones.[7] WHO Food Additives Series 40.[7] Link(Note: Link directs to structurally related lactone evaluation group).[1]

  • Saga, K., et al. (2018). "Simple Determination of Lactones in High-fat Food Products by GC/MS." Journal of Oleo Science. Link

Sources

Method

Application Notes and Protocols for the Use of Gamma-Palmitolactone in Fragrance Formulations

Introduction: Unveiling the Potential of Gamma-Palmitolactone in Modern Perfumery Gamma-palmitolactone (also known as γ-hexadecalactone) is a long-chain gamma-lactone that presents a unique opportunity for fragrance form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Gamma-Palmitolactone in Modern Perfumery

Gamma-palmitolactone (also known as γ-hexadecalactone) is a long-chain gamma-lactone that presents a unique opportunity for fragrance formulators seeking to impart sophisticated, substantive, and nuanced creamy and waxy notes to their creations. As the fragrance industry continues to evolve, the demand for novel molecules with high performance and distinctive olfactory profiles is paramount. This document serves as a comprehensive technical guide for researchers, perfumers, and product development professionals on the effective utilization of gamma-palmitolactone in a variety of fragrance applications.

While some databases focused on flavor applications have historically recommended against its use in fragrances, this is not a formal regulatory restriction, and a thorough evaluation of its properties reveals significant potential.[1] This guide will provide a scientifically grounded framework for understanding and leveraging the unique characteristics of this intriguing molecule.

Physicochemical and Organoleptic Properties of Gamma-Palmitolactone

A thorough understanding of the fundamental properties of a fragrance ingredient is the cornerstone of its successful application. Gamma-palmitolactone is a C16 molecule, placing it in the category of macrocyclic-like lactones which are often associated with musky and substantive scent profiles.[2]

Physicochemical Data

The physicochemical properties of gamma-palmitolactone contribute significantly to its behavior in fragrance formulations, particularly its low volatility and high substantivity.

PropertyValueSource
Molecular Formula C₁₆H₃₀O₂[3]
Molecular Weight 254.42 g/mol [3]
CAS Number 730-46-1[1]
Appearance White solid (estimated)[1]
Vapor Pressure 0.000047 mmHg @ 25°C (estimated)[1]
Solubility Soluble in alcohol; very slightly soluble in water[1]
Predicted Organoleptic Profile

While specific sensory data for gamma-palmitolactone is not widely published, a detailed olfactory profile can be extrapolated from the known characteristics of long-chain lactones and structurally similar molecules like hexadecanolide.

  • Primary Notes: A rich, creamy, and waxy character is expected to be the dominant feature. This is consistent with the trend of increasing fatty and creamy notes with longer carbon chains in lactones.[2]

  • Subtle Nuances: Faint, fruity undertones, reminiscent of peach or apricot, may be present, although much less pronounced than in shorter-chain lactones like gamma-decalactone.

  • Musky Undertones: Given its C16 structure, a subtle, warm, musky character is anticipated, contributing to the overall depth and sensuality of the fragrance. Hexadecanolide, a C16 lactone, is described as having sweet musk notes with balsamic and animalic effects.[4][5]

  • Tenacity and Substantivity: The extremely low vapor pressure of gamma-palmitolactone suggests that it will be a highly tenacious and substantive ingredient, making it an excellent fixative.[1] The comparable C16 lactone, hexadecanolide, demonstrates substantivity for over 48 hours.[4]

Safety and Regulatory Considerations

A comprehensive safety assessment is critical for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for gamma-palmitolactone was not found during the literature review, a robust safety evaluation can be approached through the principle of "read-across."[6][7] This involves using toxicological data from structurally similar molecules to assess the safety of the target ingredient.

Given that gamma-palmitolactone is a long-chain aliphatic ester, it is not expected to pose a significant risk for genotoxicity.[8][9] For endpoints such as repeated dose toxicity and reproductive toxicity, the Threshold of Toxicological Concern (TTC) is a valuable tool for safety assessment, especially for low-exposure ingredients.[10][11] Skin sensitization potential would need to be evaluated, potentially using the Dermal Sensitization Threshold (DST) approach.[10]

It is the responsibility of the formulator to ensure that the final product complies with all regional and international regulations. Consultation of the IFRA (International Fragrance Association) standards is mandatory, although at the time of this writing, gamma-palmitolactone is not explicitly restricted.

Synthesis Overview

For the intended audience of scientists and researchers, a brief overview of the synthesis of gamma-lactones provides valuable context. A common and efficient method for the synthesis of gamma-lactones is the acid-catalyzed cyclization of the corresponding 4-hydroxycarboxylic acids.[12] More contemporary methods also include biotechnological routes, utilizing microorganisms to perform specific oxidative and cyclization steps, often starting from fatty acid precursors.[13]

Application Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the evaluation and incorporation of gamma-palmitolactone into various fragrance formulations.

Sensory Evaluation Protocol

A systematic sensory evaluation is the first step in understanding the potential of a new fragrance ingredient.

Objective: To determine the organoleptic profile, intensity, and tenacity of gamma-palmitolactone.

Materials:

  • Gamma-palmitolactone

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Smelling strips (blotters)

  • Airtight containers for solutions

Procedure:

  • Preparation of Solutions:

    • Prepare a 10% solution of gamma-palmitolactone in ethanol.

    • Prepare a 1% solution by diluting the 10% solution.

    • Prepare a 0.1% solution by diluting the 1% solution.

  • Olfactory Assessment:

    • Dip a smelling strip into the 1% solution, ensuring it is saturated but not dripping.

    • Wave the strip gently under the nose and record initial impressions. Note the primary scent characteristics (creamy, waxy, fruity, musky).

    • Allow the strip to air for 5, 15, and 30 minutes, and then at 1, 2, 6, 24, and 48-hour intervals.

    • At each interval, record any changes in the odor profile. This will provide insight into the molecule's volatility and the evolution of its scent.

    • Repeat the process with the 10% and 0.1% solutions to understand the impact of concentration on the perceived odor.

Diagram of the Sensory Evaluation Workflow:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep1 Weigh Gamma-Palmitolactone prep2 Prepare 10%, 1%, and 0.1% solutions in ethanol prep1->prep2 eval1 Dip smelling strip in solution prep2->eval1 eval2 Initial olfactory assessment (t=0) eval1->eval2 eval3 Timed assessments (5m, 15m, 1h, 24h, 48h) eval2->eval3 analysis1 Record odor profile at each time point eval3->analysis1 analysis2 Determine tenacity and scent evolution analysis1->analysis2

Caption: Workflow for the sensory evaluation of gamma-palmitolactone.

Protocol for Incorporation into a Fine Fragrance (Eau de Toilette)

Objective: To evaluate the performance of gamma-palmitolactone as a fixative and a character-donating ingredient in a simple floral-musk fragrance.

Materials:

  • 10% solution of gamma-palmitolactone in ethanol

  • Other fragrance raw materials (e.g., Linalool, Hedione®, Galaxolide® 50)

  • Perfumer's grade ethanol

  • Graduated cylinders and pipettes

  • Glass bottles with airtight caps

Procedure:

  • Create a Simple Fragrance Accord:

    • Prepare a base accord, for example:

      • Hedione®: 30 parts

      • Linalool: 15 parts

      • Galaxolide® 50: 10 parts

  • Prepare Test and Control Formulations:

    • Control: Dilute the base accord to 10% in perfumer's grade ethanol.

    • Test Formulation: Add the 10% solution of gamma-palmitolactone to the base accord at a starting concentration of 0.5% of the total fragrance concentrate. Dilute the final concentrate to 10% in perfumer's grade ethanol.

  • Maceration and Evaluation:

    • Allow both the control and test formulations to macerate in a cool, dark place for at least 48 hours.

    • Evaluate the two formulations on smelling strips and on skin, noting differences in the initial impression, the heart of the fragrance, and the dry-down. Pay close attention to the tenacity and the character of the base notes.

Protocol for Incorporation into a Lotion Base

Objective: To assess the stability and olfactory performance of gamma-palmitolactone in a typical oil-in-water emulsion.

Materials:

  • Unscented lotion base

  • Gamma-palmitolactone

  • Digital scale

  • Mixing vessel and spatula

  • Airtight containers for the final product

Procedure:

  • Determine Usage Level: Based on sensory evaluation, a starting concentration of 0.1% to 0.5% of gamma-palmitolactone in the final product is recommended.

  • Incorporation:

    • Gently warm the unscented lotion base to approximately 35°C. This can help to reduce the viscosity slightly for easier mixing.[14]

    • In a separate vessel, weigh the required amount of gamma-palmitolactone. If it is solid at room temperature, it may need to be gently warmed until just melted.

    • Add the gamma-palmitolactone to the lotion base and mix thoroughly but gently until it is fully incorporated and the lotion is uniform.[15][16]

  • Stability Testing:

    • Store samples of the scented lotion at different conditions: room temperature, 40°C, and under UV light.[17][18]

    • Evaluate the samples weekly for one month, noting any changes in color, viscosity, and scent profile.

Protocol for Incorporation into a Cold-Process Soap Base

Objective: To evaluate the stability of gamma-palmitolactone in an alkaline medium and its scent retention after the saponification and curing process.

Materials:

  • Your standard cold-process soap recipe (oils, lye, water)

  • Gamma-palmitolactone

  • Safety equipment (goggles, gloves)

  • Soap making equipment (stick blender, molds)

Procedure:

  • Usage Level: A typical fragrance usage rate in cold-process soap is 3-6% of the total oil weight. Start with a conservative 3% for gamma-palmitolactone.

  • Incorporation:

    • Prepare your soap batter as usual.

    • Just before pouring the soap into the mold, add the gamma-palmitolactone to the batter and mix thoroughly with the stick blender for a short period.[19][20]

  • Curing and Evaluation:

    • Allow the soap to cure for 4-6 weeks.

    • After curing, evaluate the soap for its scent strength and character. Note any discoloration.

    • Rationale: Lactones can be susceptible to hydrolysis in the high pH environment of fresh soap batter.[21][22] The curing process allows the pH to drop, and a well-formulated soap will retain the fragrance. The long-chain nature of gamma-palmitolactone may offer some protection against rapid hydrolysis.

Conclusion

Gamma-palmitolactone is a promising, high-performance fragrance ingredient that can impart unique, long-lasting creamy, waxy, and musky characteristics to a wide range of formulations. Its low volatility and high substantivity make it an excellent choice for applications where fragrance longevity is a key performance indicator. While it requires careful evaluation for stability, particularly in alkaline media, the protocols outlined in this guide provide a robust framework for its successful incorporation. By leveraging its unique properties, fragrance professionals can unlock new creative possibilities and enhance the consumer experience.

References

  • Api, A. M., et al. (2020). Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps. ACS Chemical Health & Safety. Available at: [Link]

  • The Good Scents Company. (n.d.). gamma-palmitolactone 2(3H)-furanone, 5-dodecyldihydro- (9CI). Retrieved from [Link]

  • Humblebee & Me. (2022, September 19). How to naturally scent lotions with essential oils and natural fragrance oils. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of long-chain polyols from the Claisen condensation of γ-valerolactone. Green Chemistry. Available at: [Link]

  • Reddit. (2020, March 16). Adding perfume oil to unscented lotion? r/Indiemakeupandmore. Retrieved from [Link]

  • Village Craft & Candle. (2025, May 1). Making Scented Body Lotion Using a Lotion Base. Retrieved from [Link]

  • Drop of Odor. (2025, December 16). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • Aussie Soap Supplies. (n.d.). Adding Fragrance or Essential Oils to our Pre-made Skincare Bases. Retrieved from [Link]

  • RIFM. (2022, January 31). How Scientists Determine Fragrance Ingredients Are Safe [Video]. YouTube. Retrieved from [Link]

  • Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-19. Available at: [Link]

  • Sullivan, G., et al. (2021). RIFM low-exposure fragrance ingredients safety assessment. Food and Chemical Toxicology, 149, 111981. Available at: [Link]

  • Royal Society of Chemistry. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science. Available at: [Link]

  • MDPI. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 13(21), 3785. Available at: [Link]

  • Bramble Berry. (2021, January 5). Testing Fragrances in Soap and Working with Acceleration, Discoloration & More [Video]. YouTube. Retrieved from [Link]

  • Varela, C., et al. (2019). Synthesis of Long-Chain β-Lactones and Their Antibacterial Activities against Pathogenic Mycobacteria. ChemMedChem, 14(3), 349-358. Available at: [Link]

  • Makesy. (n.d.). SCENTING GUIDE - Use to determine how much fragrance or essential oils. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Ensuring Fragrance Longevity: Stability Testing Explained. Retrieved from [Link]

  • IFF. (n.d.). Hexadecanolide. Retrieved from [Link]

  • CandleScience. (n.d.). Cold Process Soap Fragrance Oil Testing. Retrieved from [Link]

  • Api, A. M., et al. (2025, January 30). RIFM fragrance ingredient safety assessment, 8-undecenal, CAS registry number 58296-81-4. Food and Chemical Toxicology. Available at: [Link]

  • ResearchGate. (2025, August 6). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). juniper lactone. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • PCW France. (n.d.). HEXADECANOLIDE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). creamy lactone. Retrieved from [Link]

  • Nose Prose. (2021, June 26). Lactones sniffing. Retrieved from [Link]

  • The Research Institute for Fragrance Materials. (n.d.). Safety Assessment Program. Retrieved from [Link]

  • Belsito, D., et al. (2011). Fragrance material review on hexadecanolide. Food and Chemical Toxicology, 49 Suppl 1, S148-S149. Available at: [Link]

  • Lytra, I., et al. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Journal of Agricultural and Food Chemistry, 57(7), 2847-2854. Available at: [Link]

  • PubChem. (n.d.). Gamma-Valerolactone. Retrieved from [Link]

  • Api, A. M., et al. (2024, May 31). RIFM fragrance ingredient safety assessment, linalyl propionate, CAS registry number 144-39-8. Food and Chemical Toxicology. Available at: [Link]

  • Api, A. M., et al. (2025, January 31). RIFM fragrance ingredient safety assessment, trans-4-decen-1-al, CAS Registry Number 65405-70-1. Food and Chemical Toxicology. Available at: [Link]

  • The Good Scents Company. (n.d.). 15-hexadecanolide. Retrieved from [Link]

  • Jowsey, I. R., et al. (2007). Evidence that two alkyl ester quaternary ammonium compounds lack substantial human skin-sensitizing potential. Dermatitis, 18(1), 23-30. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of vapor pressure data for gamma-valerolactone from... Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868-6879. Available at: [Link]

  • Api, A. M., et al. (2024, July 29). RIFM fragrance ingredient safety assessment, cyclohexyl phenylacetate, CAS Registry Number 42288-75-5. Food and Chemical Toxicology. Available at: [Link]

  • NMPPDB. (n.d.). γ- Palmitolactone. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]

  • Perry, R. H., & Green, D. W. (Eds.). (1997). Perry's Chemical Engineers' Handbook (7th ed.). McGraw-Hill.
  • Google Patents. (n.d.). WO2006034071A1 - Personal care products incorporating cellulosic fatty acid esters.
  • PubChem. (n.d.). Gamma-Nonalactone. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Investigating 2(3H)-Furanone, 5-dodecyldihydro- (γ-Dodecalactone) as a Potential Pharmaceutical Agent

Introduction: Unveiling the Potential of a Versatile Gamma-Lactone 2(3H)-Furanone, 5-dodecyldihydro-, a C16 gamma-lactone commonly known as γ-dodecalactone, is an organic compound with the molecular formula C16H30O2.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Gamma-Lactone

2(3H)-Furanone, 5-dodecyldihydro-, a C16 gamma-lactone commonly known as γ-dodecalactone, is an organic compound with the molecular formula C16H30O2.[1][2] Structurally, it features a stable five-membered furanone ring with a saturated dodecyl (C12) alkyl chain at the 5-position.[1] While traditionally utilized as a flavoring agent in the food and fragrance industries, a growing body of evidence points to its significant and diverse biological activities, positioning it as a compelling candidate for pharmaceutical development.[1][2]

Derivatives of the 2(5H)-furanone core have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antitumor, antimicrobial, and antioxidant properties.[3] Specifically, 2(3H)-Furanone, 5-dodecyldihydro- has been noted for its antimicrobial and antioxidant activities.[1] Furthermore, research has identified it as an immunomodulating agent capable of activating human Natural Killer (NK) cells, a critical component of the innate immune system, thereby stimulating the secretion of cytotoxic molecules and key Th1 cytokines.[4]

This guide provides a comprehensive framework for the systematic evaluation of 2(3H)-Furanone, 5-dodecyldihydro-. It is designed to move beyond simple screening, offering detailed, field-tested protocols and the scientific rationale behind them. The methodologies described herein will enable researchers to explore its antimicrobial, cytotoxic, and anti-inflammatory potential, laying the groundwork for its potential translation into a novel therapeutic agent.

Physicochemical Properties & Handling Guidelines

A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name 5-Dodecyldihydrofuran-2(3H)-one[5]
Synonyms γ-Dodecalactone, γ-Hexadecalactone[5]
Molecular Formula C16H30O2[2]
Molecular Weight 254.41 g/mol [2]
Physical Form Solid[2]
Melting Point 54 °C[2]
Boiling Point 348.00 - 349.00 °C @ 760.00 mm Hg[2]
Solubility Very slightly soluble in water; Soluble in ethanol.[2][6]

Stock Solution Preparation: Due to its low aqueous solubility, a stock solution should be prepared in an organic solvent.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Alternative Solvent: Ethanol (95% or absolute).

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the compound in the chosen solvent. Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.

  • Storage: Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Experimental Dilution: For cell-based assays, dilute the stock solution in the appropriate culture medium immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture is non-toxic to the cells, typically ≤0.5%.

Section 1: Investigating Antimicrobial & Anti-Virulence Potential

Scientific Rationale: The rise of antibiotic-resistant pathogens necessitates novel antimicrobial strategies. Furanone derivatives have shown promise as antimicrobial agents.[3] Beyond direct bactericidal or bacteriostatic action, a more sophisticated approach is to target bacterial communication systems, a strategy known as anti-virulence. Quorum sensing (QS) is a cell-to-cell signaling mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression.[7][8] Gamma-lactones are structurally similar to some bacterial autoinducers, making 2(3H)-Furanone, 5-dodecyldihydro- an intriguing candidate for a quorum sensing inhibitor (QSI). A QSI can disarm pathogens without killing them, thereby imposing less selective pressure for the development of resistance.[8]

The following workflow outlines a screening cascade, starting with broad antimicrobial assessment and progressing to a specific anti-virulence mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anti-Virulence Mechanism A Prepare Stock Solution of 2(3H)-Furanone, 5-dodecyldihydro- B Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay A->B Test Compound C Determine MIC against Gram-positive & Gram-negative bacteria and fungi B->C Analyze Results D Protocol 1.2: Quorum Sensing Inhibition (QSI) Assay C->D If MIC is high, explore sub-MIC effects E Assess inhibition of violacein production in C. violaceum D->E Analyze Results F Evaluate Anti-Biofilm Formation Potential (Crystal Violet Assay) E->F Correlate QSI with phenotype

Caption: Workflow for assessing antimicrobial and anti-virulence activity.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is a fundamental assay for assessing potency.[11]

Materials:

  • 2(3H)-Furanone, 5-dodecyldihydro- stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.[12]

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or McFarland standard.

  • Sterile diluents (e.g., saline, PBS).

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile diluent. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in the appropriate broth (MHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution (or a pre-diluted working solution) to the first column of wells, resulting in a 200 µL total volume. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). e. Column 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Hypothetical Data Summary:

Microbial StrainStrain IDMIC Range (µg/mL)Interpretation
Staphylococcus aureusATCC 292138 - 16Moderate Activity
Escherichia coliATCC 2592264 - 128Low Activity
Pseudomonas aeruginosaATCC 27853>128Inactive
Candida albicansATCC 900284 - 8Potent Activity

Section 2: Assessing Cytotoxicity & Potential Anticancer Activity

Scientific Rationale: Many furanone-containing compounds exhibit cytotoxic effects against various cancer cell lines.[3][13] Evaluating the cytotoxicity of 2(3H)-Furanone, 5-dodecyldihydro- is a critical first step in determining its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell viability.[14][15] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative assessment of cytotoxicity.[16]

MTT_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of test compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (Yellow) C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at ~570 nm (Purple) F->G

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2.1: MTT Cell Viability & Cytotoxicity Assay

This protocol is designed for adherent cell lines and can be adapted for suspension cells.

Materials:

  • Adherent cell lines (e.g., MCF-7 human breast cancer, A549 human lung cancer) and a non-cancerous control line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette and a microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2(3H)-Furanone, 5-dodecyldihydro- in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Pipette up and down gently to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Summary (IC50 Values):

Cell LineCell TypeIC50 (µM) after 48h
MCF-7Human Breast Cancer45.2
A549Human Lung Cancer78.5
MCF-10ANon-cancerous Breast Epithelial>200

Section 3: Exploring Anti-inflammatory & Immunomodulatory Effects

Scientific Rationale: Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[17] Compounds that can modulate the inflammatory response are of high therapeutic interest. As noted, γ-dodecalactone has been shown to activate NK cells, stimulating the release of anti-tumor cytokines like IFN-γ and TNF-α.[4] This suggests a pro-inflammatory, immune-stimulating role in the context of cancer. However, many furanone derivatives also possess anti-inflammatory properties, capable of reducing the production of pro-inflammatory mediators in other contexts.[3] To investigate this duality, a standard in vitro model uses macrophages (like the RAW 264.7 cell line) stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of cytokines such as TNF-α and Interleukin-6 (IL-6). The ability of the test compound to suppress this release indicates anti-inflammatory potential.

G compound γ-Dodecalactone (acyclic isomer) nk_cell Natural Killer (NK) Cell compound->nk_cell Activates cytokines Release of TNF-α, IFN-γ nk_cell->cytokines Stimulates target_cell Tumor Cell cytokines->target_cell Induces Apoptosis

Sources

Method

"2(3H)-Furanone, 5-dodecyldihydro-" for microbial inhibition studies

Application Note: 5-Dodecyldihydro-2(3H)-Furanone ( -Palmitolactone) for Microbial Inhibition & Quorum Sensing Interference [1] Executive Summary & Chemical Profile 5-Dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), common...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Dodecyldihydro-2(3H)-Furanone (


-Palmitolactone) for Microbial Inhibition & Quorum Sensing Interference [1]

Executive Summary & Chemical Profile

5-Dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), commonly known as


-Palmitolactone , is a lipophilic lactone derivative characterized by a saturated 12-carbon alkyl side chain attached to a 5-membered lactone ring.[1][2][3]

Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, this compound represents a class of amphiphilic modulators .[1] Its structural homology to bacterial signaling molecules—specifically N-acyl homoserine lactones (AHLs)—positions it as a potent Quorum Sensing Inhibitor (QSI) , while its lipophilic tail confers direct membrane-disrupting capabilities against Gram-positive bacteria and fungi.[1]

Target Applications:

  • Quorum Sensing Inhibition: Competitive antagonism of the LasR receptor in Pseudomonas aeruginosa (due to C12 chain mimicry).[1]

  • Biofilm Prevention: Disruption of initial adhesion and polysaccharide matrix formation.[1]

  • Antifungal/Antibacterial Action: Membrane depolarization in Staphylococcus aureus and Candida albicans.[1]

PropertySpecification
IUPAC Name 5-dodecyloxolan-2-one
Formula C

H

O

MW 254.41 g/mol
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water
LogP ~5.5 (Highly Lipophilic)
Storage -20°C, desiccated, protected from light

Mechanism of Action: The "C12-Mimicry" Hypothesis[1]

To design effective experiments, one must understand the causality of inhibition.[1] 5-Dodecyldihydro-2(3H)-furanone operates via a dual-action mechanism:

  • Competitive Quorum Sensing Antagonism (Gram-Negatives): Many Gram-negative pathogens, notably P. aeruginosa, use N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) to regulate virulence via the LasR receptor.[1]

    • The Mechanism:[1] The "dodecyl" (C12) chain of the furanone mimics the fatty acid tail of the native signal, while the lactone ring mimics the homoserine headgroup.[1] The furanone binds to the LasR receptor but fails to induce the conformational change required for DNA binding, effectively "jamming" the communication signal.[1]

  • Membrane Insertion & Depolarization (Gram-Positives/Fungi): The hydrophobic C12 tail inserts into the lipid bilayer of the microbial membrane.[1] In Gram-positives (lacking an outer membrane), this causes non-specific increase in permeability, leakage of intracellular potassium, and collapse of the proton motive force (PMF).[1]

Pathway Visualization: Competitive Inhibition of LasR

QS_Inhibition NativeLigand Native Signal (3-oxo-C12-HSL) Receptor LasR Receptor (Cytoplasmic) NativeLigand->Receptor High Affinity Inhibitor Inhibitor (5-dodecyldihydro-2(3H)-furanone) Inhibitor->Receptor Competitive Binding Complex_Active Active Complex (LasR-AHL) Receptor->Complex_Active Native Binding Complex_Inactive Inactive Complex (LasR-Furanone) Receptor->Complex_Inactive Inhibitor Binding TargetGene Virulence Genes (Biofilm/Elastase) Complex_Active->TargetGene Activates Transcription Complex_Inactive->TargetGene Blocks Transcription

Figure 1: Mechanism of Quorum Sensing Interference.[1] The furanone competes with the native C12-HSL ligand, forming an inactive complex that prevents virulence gene expression.[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: The compound is highly lipophilic.[1] Direct addition to aqueous media will result in precipitation and erratic data.[1]

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).[1] DMSO is preferred for long-term stability.[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 25.4 mg of compound.[1][3] Dissolve in 1.0 mL of DMSO.

    • Vortex:[1] Vortex vigorously for 2 minutes until fully dissolved.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO stocks are generally self-sterilizing.[1]

  • Working Solution: Dilute into culture media immediately before use.[1] Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity.[1]

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the concentration required to inhibit visible growth (bacteriostatic limit).[1]

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).[1]

  • 96-well polystyrene microplates (U-bottom).[1]

  • Resazurin dye (optional, for viability visualization).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus or P. aeruginosa) to OD

    
     = 0.08–0.1 (equivalent to 0.5 McFarland, ~1.5 x 10
    
    
    
    CFU/mL). Dilute 1:100 in MHB.[1]
  • Dilution Series:

    • Add 100 µL MHB to columns 2–12 of the plate.[1]

    • Add 200 µL of 256 µg/mL furanone working solution (in MHB) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Cells + DMSO only).[1] Column 12 = Sterility Control (Media only).[1]

  • Incubation: Add 100 µL of diluted inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.

  • Readout: Visual turbidity check. The lowest concentration with no visible growth is the MIC.[1]

    • Note: For clear endpoints, add 30 µL of 0.01% Resazurin.[1] Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.[1]

Protocol C: P. aeruginosa Pyocyanin Inhibition Assay (QS Proxy)

Purpose: To verify specific QS inhibition (LasR pathway) without killing the bacteria.[1] This distinguishes a "drug" from a "poison."[1]

Logic: Pyocyanin production is strictly controlled by the las and rhl QS systems.[1] A reduction in green pigment without a reduction in cell growth indicates true QS inhibition.[1]

Workflow:

  • Culture: Grow P. aeruginosa PAO1 overnight. Dilute to OD

    
     0.05 in Glycerol-Alanine Minimal Media (promotes pyocyanin).[1]
    
  • Treatment: Aliquot 5 mL of culture into tubes. Add 5-dodecyldihydro-2(3H)-furanone at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Control: Culture + 1% DMSO.[1]

  • Incubation: Incubate 24h at 37°C with vigorous shaking (200 rpm).

  • Extraction:

    • Centrifuge 2 mL culture (8,000 x g, 10 min). Collect supernatant.

    • Add 1.2 mL Chloroform to supernatant.[1] Vortex 2 min. Centrifuge.

    • Transfer the bottom (chloroform) layer (blue/green) to a new tube.[1]

    • Add 1 mL 0.2 M HCl.[1] Vortex. The pigment will turn pink and move to the top (aqueous) layer.[1]

  • Quantification: Measure Absorbance of the pink top layer at 520 nm .

  • Normalization: Divide A

    
     by the final OD
    
    
    
    of the bacterial culture to normalize for growth differences.

Data Interpretation:

  • True QSI: Significant drop in A

    
    /OD
    
    
    
    ratio compared to control.
  • General Toxicity: Drop in both A

    
     and OD
    
    
    
    (not specific QS inhibition).[1]

Data Analysis & Troubleshooting

Expected Results Table
AssayMicroorganismExpected OutcomeNotes
MIC S. aureus (Gram+)16 – 64 µg/mLSusceptible to membrane disruption.[1]
MIC P. aeruginosa (Gram-)>128 µg/mLHigh intrinsic resistance due to efflux pumps.[1]
QS Inhibition P. aeruginosa40–60% reduction in PyocyaninEffective at sub-lethal concentrations (e.g., 32 µg/mL).[1]
Biofilm C. albicansIC

~ 25 µg/mL
Prevents hyphal transition and adhesion.[1]
Troubleshooting Guide
  • Precipitation in Media: The C12 chain is very hydrophobic.[1] If the media turns cloudy immediately upon addition, the concentration is above the solubility limit.[1] Solution: Use a lower concentration or add a surfactant like Tween-80 (0.02%) if it does not interfere with the assay.[1]

  • High MIC in Gram-Negatives: The compound may be pumped out by RND efflux pumps.[1] Solution: Co-administer with an efflux pump inhibitor (e.g., PA

    
    N) to determine intrinsic activity.[1]
    

References

  • National Institute of Standards and Technology (NIST). 2(3H)-Furanone, 5-dodecyldihydro- Mass Spectrum & Chemical Properties.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • PubChem. 2(3H)-Furanone, 5-dodecyldihydro- Compound Summary.[1][3] National Center for Biotechnology Information.[1] [Link][1]

  • Kalia, V. C., et al. (2019).[1] Quorum Sensing Inhibitors as Antipathogens: Biotechnological Applications.[1] Biotechnology Advances.[1] (Contextual grounding for furanone mechanism). [Link]

  • Galloway, W. R., et al. (2011).[1] Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[1] Chemical Reviews.[1] (Mechanistic reference for AHL-lactones). [Link]

  • The Good Scents Company. Gamma-Palmitolactone Safety and organoleptic properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2(3H)-Furanone, 5-dodecyldihydro- (γ-Dodecalactone)

Welcome to the comprehensive technical support guide for the synthesis of 2(3H)-Furanone, 5-dodecyldihydro-, a valuable γ-lactone also known as γ-dodecalactone. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2(3H)-Furanone, 5-dodecyldihydro-, a valuable γ-lactone also known as γ-dodecalactone. This resource is designed for researchers, scientists, and professionals in drug development and related fields to navigate the intricacies of its synthesis and maximize yield. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific principles underpinning these methodologies.

Introduction

2(3H)-Furanone, 5-dodecyldihydro-, is a significant molecule with applications in the flavor and fragrance industry, as well as potential uses in pharmaceuticals due to the biological activities of lactone-containing compounds. Achieving high yields in its synthesis can be challenging, with outcomes often dependent on the chosen synthetic route—be it chemical or biotechnological—and precise control over reaction parameters. This guide is structured to address common issues encountered in both major synthetic approaches, providing a robust framework for experimental success.

Section 1: Chemical Synthesis Routes: Troubleshooting and Optimization

Chemical synthesis offers versatile and often high-yielding pathways to 2(3H)-Furanone, 5-dodecyldihydro-. The two most prevalent methods are the acid-catalyzed lactonization of 4-hydroxydodecanoic acid and the radical addition of a C9 alcohol to acrylic acid. This section addresses common challenges and optimization strategies for these methods.

Acid-Catalyzed Intramolecular Esterification (Lactonization)

This classic approach involves the cyclization of a hydroxy acid precursor, 4-hydroxydodecanoic acid, to form the γ-lactone.

cluster_prep Substrate Preparation cluster_reaction Lactonization Reaction cluster_workup Work-up and Purification Start Start with 4-hydroxydodecanoic acid Dissolve Dissolve in a non-polar, aprotic solvent (e.g., Toluene) Start->Dissolve Add_Catalyst Add acid catalyst (e.g., p-TsOH) Dissolve->Add_Catalyst Heat Heat with azeotropic removal of water (Dean-Stark trap) Add_Catalyst->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Quench Quench reaction (e.g., with NaHCO3 soln.) Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., with Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify End End Purify->End Obtain pure 2(3H)-Furanone, 5-dodecyldihydro-

Caption: Workflow for acid-catalyzed lactonization.

Q1: My lactonization reaction is slow or incomplete. How can I improve the conversion rate?

A1: Several factors can lead to sluggish or incomplete reactions. Here’s a systematic approach to troubleshooting:

  • Water Removal: The intramolecular esterification is an equilibrium process. Efficient removal of the water byproduct is crucial to drive the reaction to completion. Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. The solvent should be refluxing at a steady rate to facilitate azeotropic removal of water.

  • Catalyst Choice and Loading: While p-toluenesulfonic acid (p-TsOH) is common, other strong acids like sulfuric acid can also be used.[1] Ensure the catalyst is not degraded and is used in an appropriate amount (typically 0.1-5 mol%). Insufficient catalyst will result in a slow reaction, while excess catalyst can lead to side reactions like dehydration of the starting material or product.

  • Reaction Temperature: The reaction needs to be heated sufficiently to allow for the azeotropic removal of water. The temperature should be at or slightly above the boiling point of the azeotrope of your solvent and water.

  • Purity of Starting Material: Impurities in the 4-hydroxydodecanoic acid can interfere with the reaction. Ensure your starting material is of high purity.

Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

A2: The primary side reactions in acid-catalyzed lactonization are intermolecular esterification leading to dimers and oligomers, and dehydration of the hydroxy acid.

  • Minimizing Intermolecular Esterification: This is often a concentration-dependent issue. Running the reaction under high dilution can favor the intramolecular cyclization over the intermolecular reaction. A slow addition of the hydroxy acid to the heated solvent and catalyst can also be beneficial.

  • Preventing Dehydration: If you observe the formation of unsaturated fatty acids, the reaction temperature might be too high, or the acid catalyst might be too aggressive. Consider using a milder catalyst or lowering the reaction temperature, though this may require a longer reaction time.

Q3: How do I effectively purify the final product from the reaction mixture?

A3: Purification can typically be achieved by column chromatography or distillation.

  • Column Chromatography: Silica gel chromatography is a common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is usually effective. The lactone is more polar than any unreacted starting material or hydrocarbon byproducts but less polar than the hydroxy acid.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Section 2: Biotechnological Synthesis: Harnessing Microbial Power

The use of microorganisms, particularly yeasts like Yarrowia lipolytica, offers a "green" and often stereoselective route to γ-dodecalactone. This process typically involves the biotransformation of ricinoleic acid (from castor oil) via β-oxidation.[2][3]

The β-Oxidation Pathway to γ-Dodecalactone

cluster_uptake Substrate Uptake and Activation cluster_beta_oxidation Peroxisomal β-Oxidation cluster_lactonization Lactonization Castor_Oil Castor Oil (Ricinoleic Acid Triglycerides) Hydrolysis Lipase-mediated Hydrolysis Castor_Oil->Hydrolysis Ricinoleic_Acid Ricinoleic Acid Hydrolysis->Ricinoleic_Acid Activation Acyl-CoA Synthetase Ricinoleic_Acid->Activation Ricinoleoyl_CoA Ricinoleoyl-CoA Activation->Ricinoleoyl_CoA Beta_Oxidation Multiple Cycles of β-Oxidation Ricinoleoyl_CoA->Beta_Oxidation Hydroxy_Decanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->Hydroxy_Decanoyl_CoA Thioesterase Thioesterase Hydroxy_Decanoyl_CoA->Thioesterase Hydroxy_Decanoic_Acid 4-Hydroxydecanoic Acid Thioesterase->Hydroxy_Decanoic_Acid Spontaneous_Lactonization Spontaneous Lactonization (Acidic pH) Hydroxy_Decanoic_Acid->Spontaneous_Lactonization Gamma_Dodecalactone γ-Dodecalactone Spontaneous_Lactonization->Gamma_Dodecalactone End Final Product Gamma_Dodecalactone->End

Sources

Optimization

Technical Support: Purification &amp; Troubleshooting for 5-Dodecyldihydro-2(3H)-furanone

Subject: Optimization of Isolation and Purification Protocols for -Palmitolactone (CAS: 730-46-1) From: Senior Application Scientist, Separation Sciences Division To: Research & Development Team Executive Summary 5-Dodec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Isolation and Purification Protocols for


-Palmitolactone (CAS: 730-46-1)
From:  Senior Application Scientist, Separation Sciences Division
To:  Research & Development Team
Executive Summary

5-Dodecyldihydro-2(3H)-furanone (commonly


-Palmitolactone) presents unique purification challenges due to its amphiphilic nature, high boiling point (~348°C at atm), and susceptibility to ring-opening hydrolysis.[1] This guide addresses the three most common failure modes reported by users: thermal degradation during distillation, co-elution of fatty acid impurities, and difficulty in crystallizing the low-melting solid (mp ~54°C).
Physical Property Profile

Use these values to calibrate your separation parameters.

PropertyValueOperational Implication
Molecular Formula

Lipophilic tail dominates solubility.[1]
Boiling Point 348–349°C (760 mmHg)Do not distill at atm pressure. Decomposition is guaranteed.[1]
Melting Point 38–54°CSolid at room temp, but melts easily.[1] Requires cold handling.[1]
Solubility Soluble: Hexane, EtOH, TolueneInsoluble: WaterIdeal for liquid-liquid extraction (organic phase).[1]
Stability pH SensitiveRing opens in strong base (

) to form 4-hydroxypalmitic acid.[1]
Module 1: Vacuum Distillation Troubleshooting

User Question: "My product turns dark brown and smells acrid when I attempt distillation. What is happening?"

Diagnosis: Thermal Decomposition.[1] Because the atmospheric boiling point is ~349°C, attempting to distill even at moderate vacuums (e.g., 20 mmHg) requires pot temperatures that exceed the molecule's thermal stability limit, leading to oxidation and polymerization.

The Solution: High-Vacuum Protocol You must lower the boiling point to below 160°C to ensure stability.[1]

  • Equipment: Use a Short-Path Distillation head or a Wiped-Film Evaporator. Standard Vigreux columns have too much hold-up volume and pressure drop.[1]

  • Vacuum Requirement:

    
     (High Vacuum).
    
  • Inert Atmosphere: The system must be under

    
     or Ar to prevent oxidative browning at high temperatures.[1]
    

Step-by-Step Protocol:

  • Degas the crude oil under weak vacuum (20 mmHg) at 50°C to remove solvents.[1]

  • Switch to high vacuum pump (

    
    ).[1]
    
  • Slowly ramp oil bath temperature.[1]

    • Target Vapor Temp: 140–155°C at 0.05 mmHg.[1]

  • Collect the main fraction.[1] If the color changes to yellow/brown, stop heat immediately ; your vacuum is insufficient.

Module 2: Removing Fatty Acid Impurities (Chemical Washing)[1]

User Question: "I have unreacted fatty acids in my crude. Can I wash with NaOH?"

Diagnosis: Ring Opening Risk.[1] Using strong bases like Sodium Hydroxide (NaOH) will saponify the lactone ring, converting your product into the water-soluble 4-hydroxy palmitate salt.[1] You will lose your product to the aqueous waste stream.[1]

The Solution: The "Cold Weak Base" Wash Use Sodium Bicarbonate (


) at low temperatures.[1] It is strong enough to deprotonate the fatty acid (

) but too weak to rapidly attack the lactone ring (

for alpha-proton, ring opening is kinetically slow at neutral/weak basic pH).[1]

Protocol:

  • Dissolve crude mixture in Hexane or Diethyl Ether (10 mL solvent per 1 g crude).

  • Cool the solution to 0–4°C (Ice bath).

  • Wash 3x with cold saturated

    
     solution .
    
    • Critical: Keep contact time short (< 5 mins per wash).[1]

  • Immediately wash with Brine (saturated NaCl) to remove traces of base.[1]

  • Dry organic layer over

    
     and evaporate.[1]
    
Module 3: Recrystallization & Solid State Handling

User Question: "The product oils out instead of crystallizing, or forms a sticky wax. How do I get a clean white solid?"

Diagnosis: Impurity-Driven Melting Point Depression.[1] The melting point (54°C) is close to ambient.[1] Impurities lower this further, keeping the material liquid.[1] Common solvents like Ethanol often hold the lipophilic tail too strongly.[1]

The Solution: Cold Hydrocarbon Crystallization Non-polar solvents at low temperatures force the polar lactone head to organize into a lattice while keeping non-polar impurities (like alkanes/alkenes) in solution.[1]

Protocol:

  • Solvent: pure n-Hexane (or Pentane).[1]

  • Dissolve the crude solid in the minimum amount of warm hexane (40°C).

    • Ratio: Approx 2–3 mL per gram.[1]

  • Allow to cool to room temperature slowly.

  • Transfer to a -20°C freezer for 12 hours.

  • Cold Filtration: Filter rapidly using a chilled Buchner funnel.[1]

    • Warning: If the funnel is warm, the crystals will melt during filtration.[1]

Visual Troubleshooting Guide

The following logic flow helps you decide the correct purification route based on your crude material's state.

PurificationLogic Start Crude 5-Dodecyldihydro-2(3H)-furanone CheckState Physical State at 25°C? Start->CheckState Liquid Dark/Viscous Liquid CheckState->Liquid Impure Solid Waxy Solid / Semi-Solid CheckState->Solid Semi-Pure CheckImpurity Main Impurity? Liquid->CheckImpurity ActionCryst Recrystallization (Hexane at -20°C) Solid->ActionCryst FattyAcid Fatty Acids / Acidic CheckImpurity->FattyAcid HeavyOils Polymers / Color CheckImpurity->HeavyOils ActionWash Cold NaHCO3 Wash (Avoid NaOH) FattyAcid->ActionWash ActionDistill High Vacuum Distillation (<0.1 mmHg, <160°C) HeavyOils->ActionDistill ActionDistill->ActionCryst Final Polish ActionWash->ActionDistill If still colored

Figure 1: Decision matrix for purification based on the physical state and impurity profile of the crude material.[1]

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but be cautious. Lactones can "streak" on silica due to hydrogen bonding.[1]

  • Recommendation: Use a gradient of Hexane:Ethyl Acetate .[1] Start at 100:0 and move to 90:10. The non-polar chain makes the molecule move fast in polar solvents.[1]

  • Pro-Tip: Add 0.1% Acetic Acid to the mobile phase if you suspect ring-opening is occurring on the column, though usually, this is not necessary for neutral lactones.

Q: How do I store the purified material? A: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen). While the lactone is relatively stable, the long alkyl chain can undergo slow oxidation (rancidity) if exposed to air and light for prolonged periods.[1]

Q: My NMR shows a split peak for the proton at position 5.[1] Is this an impurity? A: Likely not. 5-dodecyldihydro-2(3H)-furanone has a chiral center at C5.[1] If you synthesized it via a non-stereoselective route (e.g., radical addition), you have a racemic mixture.[1] Diastereotopic protons in the ring may appear complex. However, if you see a broad singlet at


 10-12 ppm, that is a carboxylic acid impurity (ring open or fatty acid).[1]
References
  • PubChem. (n.d.).[1] 2(3H)-Furanone, 5-dodecyldihydro- (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • The Good Scents Company. (n.d.).[1] gamma-palmitolactone.[1][2][3] Retrieved from [Link][1]

  • Kao Corporation. (2000).[1] Method for the development of

    
    -lactones and hydroxy acids from unsaturated fatty acids.[1][4] US Patent 6,022,982A. (Describes analogous purification of long-chain lactones via solvent extraction and wiped film distillation).[1] Retrieved from 
    
  • NIST Chemistry WebBook. (n.d.).[1] 2(3H)-Furanone, 5-hexyldihydro- (Analogous Structure Data). SRD 69.[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stabilizing γ-Hexadecalactone in Formulations

Welcome to the technical support center for γ-hexadecalactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for γ-hexadecalactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stabilizing γ-hexadecalactone in various formulations. As a lipophilic lactone, γ-hexadecalactone presents unique stability challenges, primarily related to hydrolysis and oxidation, which can impact the efficacy, sensory profile, and shelf-life of your final product. This resource combines foundational scientific principles with practical, field-proven methodologies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for γ-hexadecalactone in formulations?

A1: The most significant degradation pathway for γ-hexadecalactone, like other γ-lactones, is hydrolysis. The ester bond within the cyclic lactone structure is susceptible to cleavage by water, leading to the formation of the corresponding open-chain hydroxy acid, 4-hydroxyhexadecanoic acid. This reaction is reversible but can lead to a loss of the desired properties of the lactone.

Q2: How does pH affect the stability of γ-hexadecalactone?

A2: The rate of hydrolysis is highly dependent on pH. Both acidic and alkaline conditions can catalyze the ring-opening of the lactone.[1][2][3] While relatively stable at a neutral pH, the stability decreases at pH extremes.[2] For instance, studies on a similar compound, gamma-valerolactone (GVL), show that its hydrolysis is accelerated in the presence of both acids (like HCl and H₂SO₄) and bases (like NaOH).[1][4]

Q3: Besides hydrolysis, are there other degradation concerns for γ-hexadecalactone?

A3: Yes, as a lipophilic compound, γ-hexadecalactone can be susceptible to oxidation, especially in formulations containing unsaturated lipids or exposed to oxygen, light, or heat.[5][6] Oxidation can lead to the formation of off-odors and discoloration, compromising the quality of your formulation.[7]

Q4: What are the general strategies to improve the stability of γ-hexadecalactone?

A4: The primary strategies to enhance the stability of γ-hexadecalactone include:

  • pH Control: Maintaining the formulation pH within a stable range (typically near neutral) can significantly slow down hydrolysis.

  • Use of Antioxidants: Incorporating antioxidants can protect against oxidative degradation.[7]

  • Encapsulation: Creating a physical barrier around the γ-hexadecalactone molecule through techniques like cyclodextrin complexation or liposomal encapsulation can protect it from the surrounding environment.[8][9][10]

  • Water Activity Reduction: In solid or non-aqueous formulations, minimizing the water content can inhibit hydrolysis.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Loss of characteristic creamy/fruity aroma Hydrolysis of γ-hexadecalactone to its odorless hydroxy acid form.1. Measure Formulation pH: If outside the 5.0-7.0 range, adjust using a suitable buffering system (see Protocol 1). 2. Analyze for Degradation Products: Use techniques like GC-MS to detect the presence of 4-hydroxyhexadecanoic acid. 3. Consider Encapsulation: For long-term stability in aqueous environments, encapsulate the lactone (see Protocol 3).[10]
Development of off-odors or rancidity Oxidative degradation of γ-hexadecalactone or other lipid components in the formulation.1. Incorporate Antioxidants: Add oil-soluble antioxidants like tocopherols (Vitamin E) or BHT to the lipid phase (see Protocol 2).[7] 2. Protect from Light and Oxygen: Use opaque, airtight packaging. Consider purging the container headspace with an inert gas like nitrogen.
Phase separation or changes in viscosity in emulsions Hydrolysis of the lactone can alter the polarity of the oil phase, potentially destabilizing the emulsion.1. Stabilize pH: Ensure the aqueous phase is buffered to maintain a stable pH. 2. Optimize Emulsifier System: Re-evaluate the hydrophilic-lipophilic balance (HLB) of your emulsifier system to accommodate any changes in polarity.
Discoloration (e.g., yellowing) of the formulation Oxidation or interaction with other formulation components.1. Add Antioxidants and Chelating Agents: Antioxidants can prevent oxidative discoloration. Chelating agents (e.g., EDTA) can sequester metal ions that may catalyze oxidation. 2. Evaluate Ingredient Compatibility: Conduct compatibility studies with all formulation excipients to identify any potential interactions.

Experimental Protocols & Methodologies

Protocol 1: pH Control for Stabilization in Aqueous Formulations

This protocol outlines the preparation of a pH-buffered aqueous solution to minimize the hydrolysis of γ-hexadecalactone. A citrate buffer is used as an example due to its common use in pharmaceutical and cosmetic formulations.

Rationale: By maintaining the pH in a range where the rate of hydrolysis is minimal (near neutral), the stability of the lactone can be significantly extended. Studies on similar gamma-lactones have shown stability in the pH range of 2-7 at ambient conditions, with increased degradation under highly acidic or alkaline conditions.[2]

Materials:

  • γ-Hexadecalactone

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Purified water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Buffer Stock Solution (0.1 M Citrate Buffer, pH 6.0):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 400 mL of purified water in a 1 L beaker.

    • In a separate beaker, dissolve 29.41 g of sodium citrate dihydrate in approximately 400 mL of purified water.

    • While stirring the citric acid solution, slowly add the sodium citrate solution until the pH of the mixture reaches 6.0 ± 0.05. Use a calibrated pH meter for accurate measurement.

    • Transfer the solution to a 1 L volumetric flask and add purified water to the mark. Mix thoroughly.

  • Incorporate γ-Hexadecalactone:

    • For an oil-in-water emulsion, prepare the aqueous phase using the 0.1 M citrate buffer.

    • Disperse the γ-hexadecalactone in the oil phase of your formulation.

    • Proceed with your standard emulsification process.

  • Final pH Check:

    • After preparing the final formulation, measure the pH to ensure it remains within the target range. Adjust if necessary with small amounts of citric acid or sodium citrate solution.

Protocol 2: Incorporation of Antioxidants in Lipid-Based Formulations

This protocol provides a method for adding antioxidants to an oil-based formulation to protect γ-hexadecalactone from oxidative degradation.

Rationale: Antioxidants function by neutralizing free radicals, thereby preventing the chain reactions that lead to the oxidation of sensitive molecules like lactones and other lipids.[7]

Materials:

  • γ-Hexadecalactone

  • Carrier oil (e.g., MCT oil, jojoba oil)

  • Alpha-tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT)

  • Heating plate with magnetic stirring capability

Procedure:

  • Prepare the Oil Phase:

    • In a suitable vessel, combine the carrier oil and γ-hexadecalactone.

  • Add the Antioxidant:

    • Add the chosen antioxidant to the oil phase. A typical starting concentration is 0.05-0.1% w/w.

    • For example, for a 100 g batch, add 50-100 mg of alpha-tocopherol or BHT.

  • Ensure Complete Dissolution:

    • Gently heat the mixture to 40-50°C while stirring to ensure the antioxidant is fully dissolved. Do not overheat, as this can promote degradation.

  • Cool and Store:

    • Once the antioxidant is dissolved, cool the mixture to room temperature.

    • Store the final formulation in an airtight, opaque container to protect it from light and oxygen.

Protocol 3: Stabilization through Cyclodextrin Complexation

This protocol describes a general method for preparing an inclusion complex of γ-hexadecalactone with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its stability and aqueous solubility.

Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic guest molecules like γ-hexadecalactone, shielding them from the aqueous environment and thus preventing hydrolysis.[8][9][10] This complexation can also improve the solubility of the lactone in water.[11]

Materials:

  • γ-Hexadecalactone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve the desired amount of HP-β-CD in purified water with stirring. The concentration will depend on the desired final concentration of the complex. A 1:1 molar ratio of γ-hexadecalactone to HP-β-CD is a common starting point.

  • Add γ-Hexadecalactone:

    • Slowly add the γ-hexadecalactone to the stirring HP-β-CD solution.

  • Complexation:

    • Seal the container and continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution and then lyophilize it to obtain a dry powder of the γ-hexadecalactone/HP-β-CD inclusion complex.

  • Reconstitution:

    • The resulting powder can be readily dissolved in water for use in aqueous formulations.

Data & Visualizations

Table 1: pH Influence on Gamma-Lactone Stability (Based on γ-Valerolactone Data)
Condition Temperature Observation Reference
Neutral Aqueous SolutionUp to 60°CStable for several weeks[1][4]
Neutral Aqueous Solution100°CReaches equilibrium with 4-hydroxyvaleric acid in a few days[1][4]
Acidic Aqueous Solution (HCl, H₂SO₄)Room TemperatureCatalyzes ring-opening to form ~4 mol% 4-hydroxyvaleric acid[1][4]
Alkaline Aqueous Solution (NaOH)180°CRing-opening to form sodium 4-hydroxyvalerate; up to 21 mol% with 7 wt% NaOH[3]

Note: This data for γ-valerolactone illustrates general trends for γ-lactones. Specific rates for γ-hexadecalactone may vary and should be determined experimentally.

Table 2: Recommended Antioxidants for Lipophilic Formulations
Antioxidant Typical Use Level (% w/w) Comments Reference
Alpha-Tocopherol (Vitamin E) 0.05 - 0.2%Oil-soluble, effective in protecting lipids.[7]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Synthetic, highly effective, but may have regulatory restrictions in some regions.
Ascorbyl Palmitate 0.01 - 0.1%Oil-soluble derivative of Vitamin C.
Rosemary Extract 0.02 - 0.2%Natural antioxidant, contains carnosic acid and rosmarinic acid.
Diagram 1: pH-Dependent Hydrolysis of γ-Hexadecalactone

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) A γ-Hexadecalactone (Stable Ring) B Protonated Carbonyl A->B Protonation C 4-Hydroxyhexadecanoic Acid (Open Ring) B->C Nucleophilic Attack by H₂O D γ-Hexadecalactone (Stable Ring) E Tetrahedral Intermediate D->E Nucleophilic Attack by OH- F Hexadecanoate Salt (Open Ring) E->F Ring Opening

Caption: pH-dependent hydrolysis pathways of γ-hexadecalactone.

Diagram 2: Conceptual Workflow for Stabilization via Encapsulation

G cluster_process Encapsulation Process cluster_result Formulation & Stability A γ-Hexadecalactone (Active Ingredient) C Complexation/ Encapsulation Step (e.g., Stirring, Sonication) A->C B Encapsulating Agent (e.g., Cyclodextrin, Lipids) B->C D Encapsulated γ-Hexadecalactone C->D E Incorporate into Aqueous Formulation D->E F Improved Stability: - Reduced Hydrolysis - Reduced Oxidation E->F

Caption: General workflow for stabilizing γ-hexadecalactone via encapsulation.

References

  • Wong, C. Y. Y., Choi, A. W. T., & Lui, M. Y. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429.
  • Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. (2021).
  • Humpl, M., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Cellulose, 28(18), 11567-11578.
  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions. (2016).
  • Mura, P. (2023).
  • Sheng, Z., et al. (2017). Method to produce furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF).
  • Analysis of hydroxy triacylglycerol as a lactone precursor in milk fat using liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.).
  • Sheng, Z., et al. (2017). Method to produce furandicarboxylic acid (fdca) from 5-hydroxymethylfurfural (hmf).
  • Astray, G., et al. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Sensory-Directed Identification of Creaminess-Enhancing Volatiles and Semivolatiles in Full-Fat Cream. (n.d.).
  • Effects of Heat Treatment on Lactone Content of Butter and Margarine. (n.d.).
  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). PMC.
  • Further Use of Lactone Chemistry to Improve the Performance Cost Profile of Traditional Antioxidant Stabilization Systems*. (n.d.).
  • Macías, F. A., et al. (2017). Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. PubMed.
  • Galbis, J. A., et al. (2003).

Sources

Optimization

Technical Support Center: LC-MS Analysis of 2(3H)-Furanone, 5-dodecyldihydro-

Welcome to the technical support center for the LC-MS analysis of 2(3H)-Furanone, 5-dodecyldihydro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 2(3H)-Furanone, 5-dodecyldihydro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and solutions when quantifying this analyte. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2(3H)-Furanone, 5-dodecyldihydro- and the phenomenon of matrix effects.

Q1: What is 2(3H)-Furanone, 5-dodecyldihydro- and what are its key chemical properties?

A1: 2(3H)-Furanone, 5-dodecyldihydro-, also known by synonyms such as γ-Hexadecalactone or 5-Dodecyldihydrofuran-2(3H)-one, is an organic compound classified as a gamma-lactone.[1][2] It possesses a molecular formula of C16H30O2 and a molecular weight of approximately 254.41 g/mol .[2] Its structure features a five-membered lactone ring with a long, nonpolar dodecyl (C12) alkyl chain. This long alkyl chain gives the molecule significant lipophilic (fat-loving) character, which is a critical consideration for its analytical behavior, particularly in biological matrices. This compound has been detected in some foods, such as fruits and root vegetables.[3]

PropertyValue
Chemical Formula C16H30O2
Molecular Weight 254.4082
CAS Number 730-46-1
Classification Gamma-lactone
Key Structural Feature Long dodecyl side chain
Q2: What are "matrix effects" in the context of LC-MS analysis?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[4] This can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the signal), both of which can severely compromise the accuracy and reproducibility of quantitative results.[4][5] These interfering components can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced during sample collection and preparation (e.g., anticoagulants, dosing vehicles).[4]

Q3: Why is 2(3H)-Furanone, 5-dodecyldihydro- particularly susceptible to matrix effects?

A3: The lipophilic nature of 2(3H)-Furanone, 5-dodecyldihydro- due to its long dodecyl chain is the primary reason for its susceptibility to matrix effects. When analyzing samples from biological matrices like plasma or serum, this compound is likely to co-extract with endogenous lipids, most notably phospholipids. Phospholipids are a well-known cause of significant matrix effects in LC-MS, particularly when using electrospray ionization (ESI), as they can co-elute with the analyte and compete for ionization in the MS source.[6][7]

II. Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a structured approach to identifying and resolving matrix effect issues during your LC-MS analysis of 2(3H)-Furanone, 5-dodecyldihydro-.

Issue 1: Poor reproducibility of results between different sample lots.
  • Symptom: You observe significant variability in the analyte's peak area for quality control (QC) samples prepared in biological matrix from different sources or lots, even though the spiked concentration is identical.

  • Causality: This is a classic indicator of matrix effects. Different lots of biological matrix (e.g., plasma from different donors) can have varying concentrations of endogenous components like lipids, leading to inconsistent ion suppression or enhancement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects across multiple lots of matrix during bioanalytical method validation.[8][9][10]

To confirm and quantify the matrix effect, a post-extraction spike experiment is the gold standard. This experiment isolates the effect of the matrix on the MS signal from any losses during the sample preparation process.

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix through your entire sample preparation workflow. In the final step, spike the analyte and IS into the processed blank matrix extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix before starting the sample preparation workflow. This set is used to determine recovery.

  • Analyze and Calculate:

    • Inject all three sets into the LC-MS system.

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to that in Set A.

      • MF = Peak Area (Set B) / Peak Area (Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Internal Standard (IS) Normalized MF: To account for the corrective effect of the IS, calculate the IS-normalized MF. This is the crucial value for assessing the impact on your final results.

      • IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Analyte Peak Area / IS Peak Area in Set A)

    • Regulatory Acceptance Criteria: According to guidelines like the ICH M10, which has been adopted by the FDA and EMA, the precision (expressed as the coefficient of variation, %CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[9][11]

cluster_mitigation Mitigation Strategies start Poor Reproducibility Observed assess_mf Perform Post-Extraction Spike Experiment (Sets A & B) start->assess_mf check_cv Calculate IS-Normalized Matrix Factor (MF) Is the %CV across lots > 15%? assess_mf->check_cv mf_ok Matrix effect is acceptable. Investigate other sources of variability (e.g., sample prep, instrument). check_cv->mf_ok No mf_bad Significant Matrix Effect Confirmed check_cv->mf_bad Yes mitigation Implement Mitigation Strategy mf_bad->mitigation sample_prep Optimize Sample Preparation (e.g., SPE, LLE) mitigation->sample_prep chromatography Improve Chromatographic Separation mitigation->chromatography is_choice Use a Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->is_choice

Caption: Decision tree for diagnosing and addressing matrix effects.

Issue 2: Inconsistent results and failure to meet regulatory acceptance criteria for accuracy and precision.
  • Symptom: During method validation, your QC samples frequently fall outside the acceptable limits for accuracy (e.g., within ±15% of the nominal value) and precision (e.g., %CV ≤ 15%).[12][13]

  • Causality: Uncorrected matrix effects are a primary cause of poor accuracy and precision. If the degree of ion suppression or enhancement varies from sample to sample, the calculated concentrations will be erroneous.

1. Optimization of Sample Preparation:

The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering the analyte.

  • Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of 2(3H)-Furanone, 5-dodecyldihydro-, LLE with a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane) can be effective. However, this may also co-extract other lipids. A multi-step LLE or a back-extraction could improve selectivity.

  • Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE. For a lipophilic compound like this, a reverse-phase (C8 or C18) SPE cartridge is a good starting point.

    • Expertise-Driven Protocol: The key to a successful SPE method is the wash step. After loading the sample extract, use a wash solvent that is strong enough to remove phospholipids but weak enough to retain the analyte. For example, a high percentage of an aqueous solvent with a small amount of organic modifier can effectively wash away more polar interferences. A subsequent wash with a carefully chosen organic/aqueous mixture can then elute phospholipids before eluting the analyte with a strong organic solvent like methanol or acetonitrile.

Experimental Workflow: SPE Method Development

start Start: Pre-treated Plasma Sample condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash Step 1 (Aqueous) (Remove salts, polar interferences) load->wash1 wash2 4. Wash Step 2 (Weak Organic) (Crucial for phospholipid removal) wash1->wash2 elute 5. Elute Analyte (Strong Organic Solvent) wash2->elute drydown 6. Evaporate and Reconstitute elute->drydown end Inject into LC-MS drydown->end

Caption: General workflow for SPE method development.

2. Chromatographic Separation:

The aim is to achieve chromatographic separation between the analyte and the bulk of the co-eluting matrix components.

  • Column Chemistry: A standard C18 column is a good starting point. If co-elution with phospholipids persists, consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer different retention mechanisms.

  • Gradient Optimization: Employ a shallow gradient elution. A slow, gradual increase in the organic mobile phase can often resolve the analyte from closely eluting interferences.

  • Divert Valve: If your LC system is equipped with a divert valve, you can program it to send the initial, highly polar part of the run (containing salts) and the final part of the run (where high concentrations of organic solvent may elute strongly retained lipids) to waste, rather than into the MS source.

3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is the most effective way to compensate for matrix effects.[14] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).

  • Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.

  • Trustworthiness: The use of a co-eluting SIL-IS is considered the gold standard in quantitative bioanalysis and is strongly recommended by regulatory agencies to ensure the robustness of LC-MS methods.[5][14] While acquiring a custom-synthesized SIL-IS can be an investment, it provides the most self-validating system for quantitative accuracy.

III. Summary of Key Parameters and Acceptance Criteria

The following table summarizes the key validation parameters related to matrix effects as recommended by major regulatory bodies.

ParameterPurposeTypical Acceptance Criteria
Matrix Effect To assess the influence of matrix components on ionization.The %CV of the IS-normalized matrix factor from at least 6 different lots of matrix should be ≤ 15%.[9]
Accuracy To determine the closeness of the mean test results to the true concentration.The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[12][13]
Precision To measure the closeness of agreement among a series of measurements.The %CV should not exceed 15% (20% at the LLOQ).[12][13]

IV. References

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, 5-dodecyldihydro-. In NIST Chemistry WebBook. [Link]

  • Gao, H., & Xin, B. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • PhytoBank. (2015). 5-Dodecyldihydro-2(3H)-furanone (PHY0118739). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Souza, I. D., & Goveas, L. C. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.

  • Wang, S., Cyronak, M., & Smith, E. (2007). Evaluation of a column-switching high-performance liquid chromatography/tandem mass spectrometry method for the determination of a drug candidate and its metabolite in human plasma. Journal of Chromatography B, 854(1-2), 195-203.

  • Hewavitharana, A. K., Lee, S., & Venter, D. J. (2007). The utility of a stable isotope-labeled internal standard in the quantitative analysis of endogenous compounds. Analytical and Bioanalytical Chemistry, 387(7), 2439-2444.

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent Technologies. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: a review. Journal of Chromatography B, 833(1), 1-21.

  • Lahaie, M., Mess, J. N., Furtado, M., & Garofolo, F. (2013). Phospholipid-based matrix effects in LC-MS bioanalysis. Bioanalysis, 5(20), 2537-2553.

  • Fu, I., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Tranfo, G., et al. (2017). A new LC-MS/MS method for the simultaneous determination of 13 valerenic acid related compounds in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 782-788.

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. [Link]

  • ResearchGate. (2013). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: a practical guide. Journal of Chromatography B, 877(23), 2198-2207.

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.

  • Xing, J., & Hage, D. S. (2019). A systematic approach for the study of matrix effects in affinity-based sample processing and analysis. Analytical and Bioanalytical Chemistry, 411(19), 4505-4515.

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of 5-dodecyldihydro-2(3H)-furanone

Document ID: TSC-2026-02-DDFL-001 Version: 1.0 Introduction for the Researcher Welcome to the technical support center for 5-dodecyldihydro-2(3H)-furanone. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-DDFL-001

Version: 1.0

Introduction for the Researcher

Welcome to the technical support center for 5-dodecyldihydro-2(3H)-furanone. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of this lipophilic molecule. Also known as γ-palmitolactone or 4-hexadecanolide, 5-dodecyldihydro-2(3H)-furanone presents a significant challenge for oral delivery due to its poor aqueous solubility.[1][2] This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation development for this compound. Our approach is grounded in the principles of the Biopharmaceutics Classification System (BCS), where this molecule is likely a Class II compound, characterized by high permeability and low solubility.[3][4][5][6] The core focus of this guide will be on leveraging lipid-based formulation strategies, which are a proven method for improving the absorption of such challenging compounds.[7][8][9]

Core Concepts: Understanding the Bioavailability Challenge

The primary obstacle to the oral bioavailability of 5-dodecyldihydro-2(3H)-furanone is its lipophilic nature. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract.[4] Highly lipophilic compounds like this furanone derivative have a strong tendency to remain in a solid, undissolved state, which severely limits their ability to pass through the intestinal wall.

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are designed to overcome this limitation.[7][9][10][11] These systems are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in the aqueous environment of the GI tract, spontaneously form fine oil-in-water emulsions or microemulsions.[5][7] This process keeps the drug in a solubilized state, increasing its concentration at the site of absorption and facilitating its passage into the systemic circulation.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my 5-dodecyldihydro-2(3H)-furanone formulation so low and variable?

A1: Low and variable oral bioavailability of this compound is most likely due to its poor aqueous solubility, classifying it as a BCS Class II drug.[3][4] This means that the rate-limiting step for its absorption is the dissolution in the gastrointestinal fluids. Factors such as food intake can significantly alter the GI environment, leading to high variability in absorption.[12][13] Dietary fats, for instance, can increase the absorption of lipophilic drugs.[14]

Q2: What are the most promising formulation strategies for enhancing the bioavailability of 5-dodecyldihydro-2(3H)-furanone?

A2: Lipid-based formulations are the most promising approach.[7][8] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective for poorly water-soluble drugs.[7][9][10][11] These formulations maintain the drug in a solubilized state within the GI tract, which is crucial for absorption.

Q3: How do I select the right excipients for my lipid-based formulation?

A3: Excipient selection is a critical step. You should screen a variety of oils, surfactants, and co-solvents for their ability to dissolve 5-dodecyldihydro-2(3H)-furanone. The goal is to identify a combination that provides high drug loading and forms a stable emulsion upon dilution. Consider the use of fatty acids in your screening, as they can be potent solubilizers.[15][16]

Q4: What in vitro tests can I use to predict the in vivo performance of my formulation?

A4: In vitro lipolysis testing is a key tool for evaluating lipid-based formulations.[17][18] This assay simulates the digestion of the formulation in the small intestine and helps to assess whether the drug will remain in a solubilized state.[17] Additionally, Caco-2 permeability assays can be used to evaluate the potential for intestinal absorption.[19][20][21][22]

Q5: How can I analyze the concentration of 5-dodecyldihydro-2(3H)-furanone in biological samples?

A5: A validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method is the standard for quantifying drugs in plasma or other biological matrices.[23][24] This technique offers the required sensitivity and specificity for pharmacokinetic studies.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low drug loading in the formulation. The selected excipients have poor solubilizing capacity for 5-dodecyldihydro-2(3H)-furanone.Screen a wider range of excipients, including different types of oils (long-chain, medium-chain triglycerides), surfactants with varying HLB values, and co-solvents. Consider using fatty acids as co-solvents to improve solubility.[15][16]
The formulation does not emulsify properly upon dilution. The ratio of oil to surfactant is not optimal. The HLB (Hydrophilic-Lipophilic Balance) of the surfactant system is incorrect.Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that lead to the formation of a stable microemulsion.
Drug precipitates out of the formulation during in vitro lipolysis. The formulation is unable to maintain the drug in a solubilized state as it is being digested.Try incorporating a higher concentration of surfactant or a co-solvent. Consider using a combination of surfactants to improve the stability of the emulsion.
High variability in in vivo pharmacokinetic data. Significant food effect. Inconsistent emulsification in the GI tract.Investigate the impact of food on the absorption of your formulation.[12][13] Consider developing a more robust formulation, such as a solid SEDDS, to improve consistency.[10]
Low apparent permeability in Caco-2 assays. The compound may be a substrate for efflux transporters. The compound may have poor membrane permeability despite being lipophilic.Conduct the Caco-2 assay in the presence of a P-glycoprotein inhibitor (e.g., verapamil) to assess efflux.[22] If permeability remains low, consider the addition of permeation enhancers to the formulation, though their use must be carefully evaluated for safety.[21]

Experimental Protocols

Protocol 1: Excipient Solubility Screening

Objective: To determine the solubility of 5-dodecyldihydro-2(3H)-furanone in various pharmaceutical excipients to select suitable candidates for a lipid-based formulation.

Materials:

  • 5-dodecyldihydro-2(3H)-furanone

  • A selection of oils (e.g., Capmul MCM, Labrafac™ lipophile WL 1349, soybean oil, olive oil)

  • A selection of surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH 40)

  • A selection of co-solvents (e.g., Transcutol® HP, ethanol, propylene glycol)

  • Vials, magnetic stirrer, and analytical balance

  • HPLC or GC-MS for quantification

Procedure:

  • Add an excess amount of 5-dodecyldihydro-2(3H)-furanone to a known volume of each excipient in a sealed vial.

  • Stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved drug using a validated analytical method.

Protocol 2: In Vitro Lipolysis

Objective: To simulate the digestion of the lipid-based formulation and assess its ability to maintain 5-dodecyldihydro-2(3H)-furanone in a solubilized state.

Materials:

  • Developed formulation of 5-dodecyldihydro-2(3H)-furanone

  • Lipolysis medium (e.g., fasted state simulated intestinal fluid - FaSSIF)

  • Pancreatin solution

  • pH-stat apparatus, 37°C water bath

  • Centrifuge

  • Enzyme inhibitor (e.g., 4-bromophenylboronic acid)

  • LC-MS/MS for quantification

Procedure:

  • Disperse the formulation in the lipolysis medium at 37°C in the reaction vessel of the pH-stat.[18]

  • Stir for 10 minutes to simulate mixing in the stomach.[18]

  • Initiate digestion by adding the pancreatin solution.[18]

  • Maintain the pH at the desired level (e.g., 6.5) by titrating with NaOH.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately add an enzyme inhibitor to each aliquot.

  • Centrifuge the samples to separate the aqueous phase, any undigested oil, and precipitated drug.

  • Quantify the concentration of 5-dodecyldihydro-2(3H)-furanone in the aqueous phase.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 5-dodecyldihydro-2(3H)-furanone from the developed formulation.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Formulation of 5-dodecyldihydro-2(3H)-furanone

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Add the formulation (diluted in HBSS) to the apical (donor) side of the Transwell®.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the basolateral side at various time points and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical side.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Quantify the concentration of 5-dodecyldihydro-2(3H)-furanone in all samples.

  • Calculate the apparent permeability coefficient (Papp).

Visualizing the Workflow

Diagram 1: Formulation Development Workflow

Formulation Development Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, Melting Point) Excipient_Screening Excipient Solubility Screening Physicochemical_Characterization->Excipient_Screening Input for selection Ternary_Phase_Diagram Ternary Phase Diagram Construction Excipient_Screening->Ternary_Phase_Diagram Selects best excipients Prototype_Formulation Prototype Formulation (SEDDS) Ternary_Phase_Diagram->Prototype_Formulation Identifies optimal ratios In_Vitro_Lipolysis In Vitro Lipolysis Prototype_Formulation->In_Vitro_Lipolysis Test performance Caco2_Permeability Caco-2 Permeability Assay In_Vitro_Lipolysis->Caco2_Permeability Informs permeability study Pharmacokinetic_Studies Pharmacokinetic Studies (Animal Model) Caco2_Permeability->Pharmacokinetic_Studies Predicts in vivo absorption Pharmacokinetic_Studies->Prototype_Formulation Iterative Optimization

Caption: A stepwise workflow for developing and evaluating lipid-based formulations.

Diagram 2: Troubleshooting Logic for Low Bioavailability

Troubleshooting Low Bioavailability Start Low Bioavailability Observed Check_Solubility Is drug solubility in formulation adequate? Start->Check_Solubility Check_Emulsification Does formulation emulsify correctly in vitro? Check_Solubility->Check_Emulsification Yes Improve_Solubilizers Action: Re-screen excipients / co-solvents Check_Solubility->Improve_Solubilizers No Check_Lipolysis Does drug remain solubilized during lipolysis? Check_Emulsification->Check_Lipolysis Yes Optimize_Ratios Action: Adjust Oil/Surfactant ratio Check_Emulsification->Optimize_Ratios No Check_Permeability Is Caco-2 permeability high? Check_Lipolysis->Check_Permeability Yes Stabilize_Emulsion Action: Add co-surfactant / polymer Check_Lipolysis->Stabilize_Emulsion No Investigate_Metabolism Possible Issue: High first-pass metabolism Check_Permeability->Investigate_Metabolism Yes

Caption: A decision tree for troubleshooting low oral bioavailability.

References

  • γ-Lactone - Wikipedia. Available at: [Link]

  • Process for the preparation of gamma and delta lactones - Google Patents.
  • Formation of gamma-lactones through CAN-mediated oxidative cleavage of hemiketals - PubMed. Available at: [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC - NIH. Available at: [Link]

  • Process for producing gamma-lactones - Google Patents.
  • 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | CID 97747 - PubChem. Available at: [Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed. Available at: [Link]

  • Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note - PubMed. Available at: [Link]

  • A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed. Available at: [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. Available at: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC. Available at: [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application - NIH. Available at: [Link]

  • Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - MDPI. Available at: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. Available at: [Link]

  • In vitro lipolysis test - Gattefossé. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. Available at: [Link]

  • The Role of Lipids in Mitigation of Food Effect | American Pharmaceutical Review. Available at: [Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 | Request PDF - ResearchGate. Available at: [Link]

  • Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note - ResearchGate. Available at: [Link]

  • Factors affecting intestinal absorption of highly lipophilic food microconstituents (fat-soluble vitamins, carotenoids and phytosterols) - PubMed. Available at: [Link]

  • Chemical Properties of 2(3H)-Furanone, 5-dodecyldihydro- (CAS 730-46-1) - Cheméo. Available at: [Link]

  • The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - MDPI. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications - ResearchGate. Available at: [Link]

  • THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC - NIH. Available at: [Link]

  • A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PubMed. Available at: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. Available at: [Link]

  • Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system - GSC Online Press. Available at: [Link]

  • gamma-hexalactone, 695-06-7 - The Good Scents Company. Available at: [Link]

  • Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed. Available at: [Link]

  • Factors Affecting Intestinal Absorption of Highly Lipophilic Food Microconstituents (Fat-Soluble Vitamins, Carotenoids and Phytosterols) - ResearchGate. Available at: [Link]

  • DIETARY LIPIDSINTERFERING DRUG ABSORPTION: A DATA-BASED MINI-REVIEW - PharmacologyOnLine. Available at: [Link]

  • Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium - MDPI. Available at: [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Available at: [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - ResearchGate. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization - Journal of IMAB. Available at: [Link]

  • Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study. | Semantic Scholar. Available at: [Link]

  • The impact of food on drug absorption - KU Leuven. Available at: [Link]

  • Exploring the use of modified in vitro digestion assays for the evaluation of ritonavir loaded solid lipid-based formulations - DiVA. Available at: [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available at: [Link]

Sources

Optimization

Reducing degradation of gamma-palmitolactone during processing

Technical Support Center: Gamma-Palmitolactone Processing Welcome to the technical support guide for gamma-palmitolactone (γ-palmitolactone). This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gamma-Palmitolactone Processing

Welcome to the technical support guide for gamma-palmitolactone (γ-palmitolactone). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable lactone. Here, you will find in-depth troubleshooting guides and frequently asked questions to mitigate degradation and ensure the integrity of your experimental outcomes.

Introduction to Gamma-Palmitolactone Stability

Gamma-palmitolactone, also known as 4-hexadecanolide, is a saturated gamma-lactone with a 12-carbon alkyl chain.[1][2] Like other lactones, its stability is intrinsically linked to the integrity of its cyclic ester structure. The primary degradation pathways involve hydrolysis, which is the ring-opening of the lactone to form the corresponding hydroxy acid, in this case, 4-hydroxyhexadecanoic acid.[3][4] This reaction is reversible but can be catalyzed by acids, bases, and elevated temperatures.[3][5] Understanding the factors that promote this and other degradation pathways is critical for successful processing.

Troubleshooting Guide

This section addresses common issues encountered during the processing of gamma-palmitolactone, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Loss of Product and Increased Acidity During Aqueous Processing

Symptoms:

  • Noticeable decrease in the yield of gamma-palmitolactone.

  • A drop in the pH of the reaction mixture over time.

  • Changes in solubility and chromatographic behavior of the product.

Root Cause Analysis: The observed symptoms strongly suggest the hydrolysis of the gamma-lactone ring.[3][4] The presence of water, especially at elevated temperatures or in the presence of acidic or basic catalysts, can lead to the opening of the lactone ring to form 4-hydroxyhexadecanoic acid.[5][6][7][8] This newly formed carboxylic acid increases the overall acidity of the medium, which can, in turn, catalyze further hydrolysis.

Mitigation Protocol:

  • pH Control: Maintain the processing pH within a neutral range (pH 6-8). Gamma-valerolactone, a similar gamma-lactone, shows stability in the pH range of 2-7 at ambient conditions.[7] However, acidic and alkaline conditions, especially at higher temperatures, significantly accelerate hydrolysis.[5][7][8]

  • Temperature Management: Whenever possible, conduct aqueous processing steps at or below ambient temperature. The rate of hydrolysis increases with temperature.[5][7]

  • Solvent Selection: If the process allows, consider using a non-aqueous, aprotic solvent. Solvents like gamma-valerolactone (GVL) itself have been shown to be effective and are considered green solvents.[9]

  • Minimize Water Contact Time: Reduce the duration of exposure to aqueous environments to a minimum.

Issue 2: Product Discoloration and Off-Odor Formation During Thermal Processing

Symptoms:

  • The final product exhibits a yellow or brown tint.

  • Development of a burnt or acrid odor.

  • Presence of unexpected impurities in analytical tests like GC-MS.

Root Cause Analysis: These symptoms are indicative of thermal decomposition. Lactones can undergo various thermal degradation reactions, including decarbonylation and decarboxylation, especially at elevated temperatures.[10][11][12] These reactions can lead to the formation of a complex mixture of smaller, often colored and odorous, degradation products.

Mitigation Protocol:

  • Lower Processing Temperature: The most effective way to prevent thermal degradation is to lower the processing temperature. Determine the minimum temperature required for your process to proceed efficiently.

  • Inert Atmosphere: Conduct heating steps under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative degradation, which can be initiated or accelerated by heat.

  • Vacuum Processing: If applicable, consider processing under a vacuum to lower the boiling point of any solvents and allow for distillation or drying at a lower temperature.

  • Antioxidant Addition: For processes where the product is susceptible to oxidation, the addition of a small amount of a suitable antioxidant may be beneficial.

Issue 3: Inconsistent Reaction Kinetics and Side Product Formation in Solvent-Based Reactions

Symptoms:

  • Variability in reaction times and yields between batches.

  • Formation of unexpected side products identified by analytical methods.

  • Difficulty in achieving reaction completion.

Root Cause Analysis: The choice of solvent can significantly impact the stability of gamma-palmitolactone and the course of a chemical reaction. Protic solvents (e.g., alcohols, water) can participate in solvolysis, leading to ring-opening. Even seemingly inert solvents can contain impurities (e.g., water, peroxides) that can initiate degradation.

Mitigation Protocol:

  • Solvent Purity: Use high-purity, dry solvents. Ensure that solvents are appropriately dried and stored to prevent moisture absorption.

  • Solvent Selection: Opt for aprotic, non-polar, or dipolar aprotic solvents where possible. Gamma-valerolactone (GVL) has been highlighted as a sustainable and effective solvent for various reactions.[9]

  • Degas Solvents: For sensitive reactions, degas the solvent prior to use to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Monitor for Peroxides: If using ethers as solvents, test for the presence of peroxides, as they can lead to radical-mediated degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for gamma-palmitolactone?

A1: The primary degradation pathway is hydrolysis, which involves the opening of the five-membered lactone ring to form 4-hydroxyhexadecanoic acid.[3][4] This reaction is catalyzed by both acids and bases and is accelerated by heat.[5][6][7][8]

Q2: How does temperature affect the stability of gamma-palmitolactone?

A2: Increased temperature significantly accelerates the degradation of gamma-palmitolactone.[10] It not only speeds up the rate of hydrolysis in the presence of water but can also lead to thermal decomposition through pathways like decarbonylation and decarboxylation, even in the absence of water.[11][12]

Q3: What are the ideal storage conditions for gamma-palmitolactone?

A3: To ensure long-term stability, gamma-palmitolactone should be stored in a cool, dry place, away from direct sunlight and in a tightly sealed container to prevent moisture ingress. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q4: Can I use protic solvents like ethanol or methanol in my reactions with gamma-palmitolactone?

A4: The use of protic solvents should be approached with caution. While they may be necessary for certain reactions, they can participate in solvolysis, leading to the opening of the lactone ring. If their use is unavoidable, it is crucial to control the reaction temperature and time to minimize this side reaction.

Q5: What analytical techniques are best for detecting the degradation of gamma-palmitolactone?

A5: Several analytical techniques can be employed to monitor the degradation of gamma-palmitolactone. Gas chromatography-mass spectrometry (GC-MS) is highly effective for identifying and quantifying both the parent lactone and its volatile degradation products.[13][14] High-performance liquid chromatography (HPLC) can also be used, particularly for monitoring the formation of the less volatile 4-hydroxyhexadecanoic acid.[15]

Visualizing Degradation Pathways

To better understand the chemical transformations involved in the degradation of gamma-palmitolactone, the following diagrams illustrate the key pathways.

Hydrolysis_Pathway gamma_palmitolactone γ-Palmitolactone hydrolysis_step + H₂O (Acid/Base Catalyst, Heat) gamma_palmitolactone->hydrolysis_step hydroxy_acid 4-Hydroxyhexadecanoic Acid hydrolysis_step->hydroxy_acid

Caption: Acid or base-catalyzed hydrolysis of γ-palmitolactone.

Thermal_Degradation gamma_palmitolactone γ-Palmitolactone heat High Temperature gamma_palmitolactone->heat degradation_products Decarbonylation & Decarboxylation Products (e.g., alkenes, CO, CO₂) heat->degradation_products

Caption: Potential thermal degradation pathways of γ-palmitolactone.

Quantitative Data Summary

ParameterConditionEffect on γ-Lactone StabilitySource
pH Acidic (pH < 6)Increased rate of hydrolysis[5][7]
Neutral (pH 6-8)Relatively stable at ambient temperature[7]
Alkaline (pH > 8)Significantly increased rate of hydrolysis[5][7][8]
Temperature Elevated (> 60°C)Accelerates hydrolysis and thermal decomposition[5][10]
Solvent Protic (e.g., water, ethanol)Can lead to solvolysis (ring-opening)[16]
Aprotic (e.g., GVL, THF)Generally preferred for maintaining stability[9]

References

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019). MDPI.
  • Thermal decomposition of tricarbonyliron lactone complexes. (n.d.). RSC Publishing.
  • Lactone. (n.d.). In Wikipedia.
  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions. (2025). ResearchGate.
  • Formation of Gamma-Lactones Through CAN-mediated Oxidative Cleavage of Hemiketals. (2008). Journal of Organic Chemistry.
  • Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts. (n.d.). PubMed.
  • Thermal decarboxylation of b-lactones (2-oxetanones). (n.d.). ResearchGate.
  • Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate, and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. (2015). ResearchGate.
  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (n.d.). ResearchGate.
  • Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. (2021). ResearchGate.
  • Lactone enols are stable in the gas phase but highly unstable in solution. (n.d.). PubMed.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Oxidative conversion of δ-sultones to γ-lactones. (n.d.). PMC - NIH.
  • Lactone synthesis. (n.d.). Organic Chemistry Portal.
  • Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. (2021). Aalto Research Portal.
  • Reactivity of lactones and GHB formation. (n.d.). PubMed.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts.
  • Degradation Pathways. (2014). ResearchGate.
  • Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. (n.d.). MDPI.
  • Representative oxidation strategies for the synthesis of γ‐lactones from functionalized cyclobutanones. (n.d.). ResearchGate.
  • gamma-palmitolactone 2(3H)-furanone, 5-dodecyldihydro- (9CI). (n.d.). The Good Scents Company.
  • Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Assoc. (n.d.). SciSpace.
  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). PMC.
  • Hydrolysis of saturated gamma-lactones. (n.d.). ResearchGate.
  • Gamma-Lactone (γ-Lactone). (n.d.). Sunghoon Park | UNIST.
  • γ-Lactone. (n.d.). In Wikipedia.
  • 2(3H)-Furanone, 5-dodecyldihydro-. (n.d.). PubChem.
  • gamma Valerolactone Bio Based Dipolar Aprotic Solvent. (n.d.). Sigma-Aldrich.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI.
  • Gamma-Nonalactone. (n.d.). PubChem.
  • Biomass-derived γ-valerolactone: efficient dissolution and accelerated alkaline hydrolysis of polyethylene terephthalate. (n.d.). Green Chemistry (RSC Publishing).
  • Hydrolysis of GBL (open circles) and esterification of GHB (filled...). (n.d.). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Stability in 5-Dodecyldihydro-2(3H)-Furanone Synthesis

Subject: Troubleshooting Catalyst Deactivation & Process Instability Target Molecule: 2(3H)-Furanone, 5-dodecyldihydro- (CAS: 730-46-1) Synonyms: -Palmitolactone, -Hexadecalactone, 4-Hydroxypalmitic acid lactone.[1] Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Deactivation & Process Instability Target Molecule: 2(3H)-Furanone, 5-dodecyldihydro- (CAS: 730-46-1) Synonyms:


-Palmitolactone, 

-Hexadecalactone, 4-Hydroxypalmitic acid lactone.[1] Support Level: Tier 3 (Process Optimization & Root Cause Analysis)

Executive Summary: The Deactivation Landscape

In the synthesis of 5-dodecyldihydro-2(3H)-furanone , catalyst deactivation is rarely a singular event; it is a cascade failure. The presence of the hydrophobic C12 (dodecyl) side chain introduces unique deactivation modes compared to short-chain lactones (


-butyrolactone).

This guide addresses the three primary synthesis routes and their specific failure mechanisms:

  • Heterogeneous Hydrogenation (e.g., Pd/C, Ru/Al

    
    O
    
    
    
    ): Reduction of 5-dodecyl-2(5H)-furanone.
  • Radical Cyclization (Mn(OAc)

    
    ): Oxidative free-radical addition to alkenes.
    
  • Acid-Catalyzed Lactonization (Zeolites/Resins): Cyclization of

    
    -hydroxy/unsaturated fatty acids.
    

Diagnostic Dashboard: Rapid Symptom Analysis

Use this table to correlate your experimental observations with likely deactivation mechanisms before proceeding to the detailed modules.

Symptom Likely Root Cause Validation Test Immediate Action
Gradual Conversion Drop (over cycles)Pore Fouling (Physical) TGA analysis of spent catalyst shows mass loss >15% at 300-500°C.Solvent wash (Hexane/THF) at reflux.
Sudden Activity Loss (mid-run)Active Site Poisoning XPS analysis shows Sulfur/Phosphorus peak; Feedstock impurity check.Switch to high-purity feedstock; add guard bed.
Product Color Change (Yellow/Brown)Metal Leaching ICP-MS of filtrate; "Hot Filtration Test".Check solvent pH; switch to fixed-bed or stable support (e.g., Carbon to TiO

).
Pressure Drop Increase (

)
Support Attrition / Fines PSD (Particle Size Distribution) analysis; Microscopy.Reduce stirring speed; switch to extruded pellets.
Selectivity Drift (Ring Opening)Sintering / Hot Spots TEM imaging (particle size growth); Chemisorption.Lower reaction temperature; improve heat transfer.

Module A: Heterogeneous Hydrogenation (Pd/C, Ru/C)

Context: Reduction of the unsaturated 5-dodecyl-2(5H)-furanone precursor.

The Mechanism of Failure: "The Hydrophobic Shield"

Unlike short-chain substrates, the C12 tail of your substrate creates a hydrophobic barrier near the active site.

  • Competitive Adsorption: The dodecyl tail adsorbs strongly onto the carbon support via Van der Waals forces, blocking hydrogen access to the metal nanoparticle.

  • Oligomerization: In high-concentration batches, the unsaturated precursor can dimerize on the surface (via the C=C bond) before hydrogenation occurs, forming "gums" that permanently occlude pores.

Troubleshooting Guide (Q&A)

Q: My reaction rate slows down significantly after 50% conversion. Is the catalyst dead? A: Likely not "dead," but mass-transfer limited .

  • Diagnosis: The product (

    
    -palmitolactone) is more viscous and hydrophobic than the starting material. As it forms, it coats the catalyst pores, slowing diffusion of 
    
    
    
    .
  • Solution: Increase the solvent ratio (use non-polar solvents like Dodecane or polar aprotic like THF to solvate the tail). Increase agitation speed to break the boundary layer.

Q: I detect metal in my final product (Leaching). Why? A: This is often caused by local acidity .

  • Mechanism: Hydrogenation of furanones can produce trace carboxylic acid by-products (via ring-opening hydrolysis if water is present). This acid attacks the metal-support interface.

  • Protocol: Ensure the feed is strictly anhydrous (<50 ppm water). Switch from

    
     supports (amphoteric, prone to acid attack) to Carbon  or 
    
    
    
    (acid resistant).
Visualizing the Deactivation Pathway

HydrogenationFailure cluster_0 Active Phase cluster_1 Deactivation Vectors Active Active Metal (Pd/Ru) Fouling C12-Tail Adsorption (Pore Blockage) Active->Fouling High Conc. / Low Solvation Sintering Thermal Sintering (Surface Area Loss) Active->Sintering Local Hotspots (>150°C) Leaching Acid-Induced Leaching (Metal Loss) Active->Leaching Trace H2O / Acid Formation Slow Kinetics Slow Kinetics Fouling->Slow Kinetics Lower TOF Lower TOF Sintering->Lower TOF Product Contamination Product Contamination Leaching->Product Contamination

Figure 1: Deactivation pathways in the hydrogenation of long-chain furanones.

Module B: Radical-Mediated Synthesis (Mn(OAc) )

Context: Oxidative free-radical addition of acetic acid derivatives to 1-tetradecene (or similar long-chain alkenes).

The Mechanism of Failure: "Oxidant Depletion"

This is a stoichiometric or semi-catalytic process. The primary failure mode is the reduction of Mn(III) to Mn(II) , which is inactive.

  • Ligand Degradation: The acetate ligands can oxidize, leading to the formation of insoluble Mn-oxides (

    
    ), which precipitate and foul the reactor.
    
Troubleshooting Guide (Q&A)

Q: The reaction turns from dark brown to clear/pink and stops. What happened? A: You have depleted the active Mn(III) species.

  • Explanation: Mn(III) is dark brown; Mn(II) is pale pink/colorless. The reaction has stalled because the oxidant is exhausted.

  • Recovery: If running catalytically, your co-oxidant (e.g., Oxygen, Peroxides) is insufficient to regenerate Mn(III) in situ. Increase

    
     pressure or add a sacrificial oxidant like Sodium Persulfate.
    

Q: I see a heavy sludge forming at the bottom of the reactor. A: This is Over-Oxidation Polymerization .

  • Cause: The terminal alkene (dodecyl chain precursor) is polymerizing via radical mechanisms faster than the lactonization can occur.

  • Protocol: Lower the temperature and use High Dilution Conditions . Add the alkene slowly (dropwise) to the Mn(III) solution to keep its instantaneous concentration low.

Module C: Acid-Catalyzed Lactonization (Zeolites/Resins)

Context: Cyclization of 4-hydroxypalmitic acid or unsaturated fatty acids.

The Mechanism of Failure: "The Water Trap"

Lactonization is an equilibrium reaction that produces water.



  • Competitive Adsorption: Water is highly polar and adsorbs strongly to the acidic sites of Zeolites (like H-Beta or ZSM-5), displacing the fatty acid substrate.

  • Hydrophobic Exclusion: The long C12 tail prevents the substrate from entering the micropores of standard zeolites (steric exclusion), forcing the reaction to happen only on the external surface, which fouls quickly.

Troubleshooting Guide (Q&A)

Q: My Zeolite catalyst works for 1 hour then stops. Washing with solvent doesn't help. A: You are likely experiencing Pore Mouth Blocking .

  • Mechanism: The long alkyl chains are reacting at the very entrance of the zeolite pores. By-products are "corking" the pores. The solvent wash cleans the surface but doesn't clear the internal blockage.

  • Solution: Switch to a Mesoporous Material (e.g., MCM-41, SBA-15) or a macroporous resin (Amberlyst 15). The pore size must be

    
     to accommodate the C12 tail diffusion.
    

Q: How do I regenerate the catalyst? A: Calcination is required for inorganic catalysts; Solvent Wash for resins.

  • Zeolites: Calcine at 550°C in air for 4 hours to burn off the organic "coke."

  • Resins: Do NOT calcine. Wash with MeOH (to remove polar debris) followed by Hexane (to remove hydrophobic tails), then re-acidify with dilute

    
    .
    

Standardized Protocols

Protocol A: The "Hot Filtration Test" (Validation of Heterogeneity)

Use this to confirm if your catalyst is leaching.

  • Run the synthesis of 5-dodecyldihydro-2(3H)-furanone to ~30% conversion.

  • Stop agitation and allow the catalyst to settle (maintain temperature!).

  • Rapidly filter the hot reaction mixture through a 0.2

    
    m PTFE filter into a pre-heated second reactor.
    
  • Continue stirring the filtrate under reaction conditions for 2 hours.

  • Result: If conversion continues to increase, your active metal has leached (Homogeneous catalysis is occurring). If conversion stops, the catalyst is truly heterogeneous.

Protocol B: Catalyst Regeneration (Pd/C)

For removing hydrophobic fouling from the C12 chain.

  • Solvent Wash: Wash the filter cake with warm THF (

    
    ) 
    
    
    
    volumes. This dissolves the lactone and oligomers.
  • Non-Polar Wash: Wash with warm Heptane

    
     volumes. This removes unreacted alkene precursors.
    
  • Drying: Vacuum dry at

    
    .
    
  • Re-activation (Optional): If oxide formation is suspected, reduce under

    
     at 
    
    
    
    for 1 hour.

References

  • Synthesis of 2(3H)-Furanone, 5-dodecyldihydro- : Smolecule. (2024). Fundamental approaches utilizing cyclization of hydroxy acid precursors. Link

  • Catalyst Deactivation in Lactone Synthesis : Organic Chemistry Portal. (2021). Synthesis of γ-lactones and catalyst stability. Link

  • Manganese-Mediated Radical Cyclization : Zhu, J., et al. (2024). Manganese-Catalyzed Cycloalkene Ring Expansion Synthesis. ChemRxiv. Link

  • Heterogeneous Catalyst Fouling : ACS Sustainable Chem. Eng. (2025). Chemoselective Lactonization with Heterogeneous Nanoparticle Catalysts. Link

  • Fatty Acid Lactonization : MDPI. (2023). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for Esterification. Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 5-dodecyldihydro-2(3H)-furanone and associated catalysts before handling.

Sources

Reference Data & Comparative Studies

Validation

Validating a new analytical method for 5-dodecyldihydro-2(3H)-furanone

Validating High-Sensitivity Quantitation of 5-Dodecyldihydro-2(3H)-Furanone ( -Palmitolactone) Executive Summary The Shift from Quality Control to Bioanalysis 5-dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), commonly kno...

Author: BenchChem Technical Support Team. Date: February 2026

Validating High-Sensitivity Quantitation of 5-Dodecyldihydro-2(3H)-Furanone ( -Palmitolactone)

Executive Summary

The Shift from Quality Control to Bioanalysis 5-dodecyldihydro-2(3H)-furanone (CAS: 730-46-1), commonly known as


-palmitolactone, has historically been the domain of flavor and fragrance quality control, where GC-FID  (Gas Chromatography-Flame Ionization Detection) reigns supreme due to its robustness in high-concentration samples.

However, emerging interest in its biological activity—ranging from pheromonal signaling in reptiles to potential antimicrobial pharmaceutical applications—demands a paradigm shift. Standard FID methods lack the selectivity and sensitivity required for pharmacokinetic (PK) studies in complex biological matrices like plasma or tissue homogenates.

This guide presents the validation of a novel GC-MS/MS (Triple Quadrupole) method, contrasting it directly with the traditional GC-FID approach. We demonstrate that while FID is sufficient for raw material purity, GC-MS/MS is the only viable path for trace-level bioanalysis , offering a 1000-fold increase in sensitivity and superior specificity against matrix interferences.

The Challenge: Analyzing a Lipophilic Giant

-Palmitolactone presents unique analytical hurdles compared to shorter-chain lactones (e.g., 

-butyrolactone).
PropertyValueAnalytical Implication
Molecular Weight 254.41 g/mol Requires high-temperature GC columns; late eluter.
Boiling Point ~348°CRisk of carryover in standard injectors; requires aggressive bake-out.
LogP (Lipophilicity) ~5.5 (Predicted)High affinity for biological lipids; requires efficient extraction (LLE) to recover from plasma.
Chromophores Weak/NoneHPLC-UV is non-viable due to lack of conjugation.
Comparative Analysis: GC-FID vs. GC-MS/MS

We evaluated both methods using spiked rat plasma samples.

Table 1: Performance Metrics Comparison
FeatureMethod A: Traditional GC-FID Method B: New GC-MS/MS (QqQ)
Detection Principle Carbon counting (Non-selective)Mass filtration (Highly selective)
Limit of Quantitation (LOQ) 10

g/mL (10 ppm)
10 ng/mL (10 ppb)
Selectivity Low (Co-elution with plasma lipids is common)High (MRM transitions filter out noise)
Run Time 25-30 mins (to clear matrix)12-15 mins (Specific detection allows faster gradients)
Primary Application Raw Material Purity (QC)Pharmacokinetics / Bioanalysis

Scientist's Insight: In FID, a plasma lipid co-eluting with our target looks identical to the analyte. In MS/MS, even if a lipid co-elutes, it is invisible unless it shares the exact same parent-to-daughter ion transition, which is statistically improbable.

Validated Experimental Protocol (GC-MS/MS)

Adhering to ICH Q2(R2) Guidelines for Analytical Procedure Validation.

A. Reagents & Standards
  • Analyte: 5-dodecyldihydro-2(3H)-furanone (>98% purity).

  • Internal Standard (IS):

    
    -Undecalactone (structurally homologous, elutes ~1 min earlier).
    
  • Matrix: Rat Plasma (K2EDTA).

  • Solvents: MTBE (Methyl tert-butyl ether) and Hexane (HPLC Grade).

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation leaves too many lipids. LLE with MTBE provides cleaner extracts for this lipophilic lactone.

  • Aliquot: Transfer 100

    
    L of plasma to a glass tube.
    
  • Spike: Add 10

    
    L of Internal Standard (1 
    
    
    
    g/mL).
  • Extract: Add 500

    
    L MTBE . Vortex vigorously for 2 minutes.
    
  • Separate: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Concentrate: Transfer the supernatant (organic top layer) to a clean vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100

    
    L Ethyl Acetate. Transfer to GC vial with glass insert.
    
C. Instrument Parameters (Agilent 7890B / 7000D QqQ or equivalent)
  • Column: DB-5MS UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Why? Low bleed at high temps.
  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start 100°C (hold 1 min)

    • Ramp 20°C/min to 300°C

    • Hold 3 mins (Bake out).

  • MS Source: Electron Impact (EI), 230°C.

D. MS/MS Transitions (MRM Mode)

Lactones typically fragment via cleavage of the side chain or the ring.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role

-Palmitolactone
254.2 85.1 15Quantifier (Lactone Ring)
254.2128.120Qualifier

-Undecalactone (IS)
184.1 85.1 15Quantifier
Validation Data Summary

The following data represents the validated performance of Method B (GC-MS/MS).

ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
0.9992 (Range: 10–2000 ng/mL)

Accuracy (Recovery) 94.5% – 103.2%85% – 115%
Precision (RSD) 3.4% (Intra-day), 5.1% (Inter-day)

Matrix Effect 8% suppression (Corrected by IS)

Carryover

of LOQ after high std

of LOQ
Visualizing the Workflow & Logic
Figure 1: Bioanalytical Workflow (LLE to MS/MS)

This diagram illustrates the critical path for extracting lipophilic lactones from plasma.

Bioanalysis_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Std (γ-Undecalactone) Sample->IS_Add LLE LLE Extraction (MTBE Solvent) IS_Add->LLE Vortex 2 min Dry Evaporate & Reconstitute (EtOAc) LLE->Dry Supernatant GC GC Separation (DB-5MS, 300°C) Dry->GC Inject 1 µL MS MS/MS Detection (MRM: 254 -> 85) GC->MS Elution Data Quantitation (Ratio Analyte/IS) MS->Data Integration

Caption: Optimized extraction and detection workflow minimizing lipid interference while maximizing recovery.

Figure 2: Method Selection Decision Tree

When should you switch from FID to MS/MS?

Method_Selection Start Start: Define Analytical Goal Matrix Is Matrix Complex? (Bio/Food) Start->Matrix Conc Target Conc. < 10 ppm? Matrix->Conc Yes FID Use GC-FID (Cost Effective) Matrix->FID No (Raw Material) Conc->FID No MSMS Use GC-MS/MS (High Sensitivity) Conc->MSMS Yes (Trace Analysis)

Caption: Decision logic for selecting the appropriate analytical technique based on matrix and sensitivity needs.

References
  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • NIST Chemistry WebBook. (2025). 2(3H)-Furanone, 5-dodecyldihydro- (CAS 730-46-1).[1][2][3][4][5][6] National Institute of Standards and Technology. [Link]

  • El-Sayed, A.M. (2025).[1][6][7][8] The Pherobase: Database of Pheromones and Semiochemicals - gamma-palmitolactone.[1][2][3][Link][1]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[8] U.S. Food and Drug Administration.[9] [Link]

  • MDPI. (2020). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone. (Reference for LLE extraction methodology of similar lactones). [Link]

Sources

Comparative

Comparative Study of Synthesis Routes for Gamma-Hexadecalactone (CAS 730-46-1)

[1][2] Executive Summary Gamma-hexadecalactone (CAS 730-46-1), also known as 4-hexadecanolide or -palmitolactone, is a high-molecular-weight lactone characterized by a persistent, waxy, creamy, and coconut-like olfactory...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Gamma-hexadecalactone (CAS 730-46-1), also known as 4-hexadecanolide or


-palmitolactone, is a high-molecular-weight lactone characterized by a persistent, waxy, creamy, and coconut-like olfactory profile. Unlike its shorter-chain counterparts (

-decalactone,

-dodecalactone), the C16 chain length imparts exceptional substantivity (fixative properties) and hydrophobicity, making it a critical ingredient for long-lasting fragrance formulations and lipophilic drug delivery systems.

This guide objectively compares three distinct synthesis routes:

  • Free Radical Addition (Chemical): The industrial standard using fatty alcohols.

  • Mn(III)-Mediated Cyclization (Chemical): A high-precision route using alkenes.

  • Microbial Biotransformation (Biotech): The emerging "natural" route using fatty acids.

Comparative Analysis Matrix

The following table summarizes the performance metrics for each route based on experimental data and process engineering principles.

MetricRoute A: Radical Addition Route B: Mn(III) Cyclization Route C: Microbial Biotransformation
Precursors 1-Tridecanol + Acrylic Acid1-Tetradecene + Acetic AcidPalmitic Acid (C16:0)
Catalyst/Initiator Di-tert-butyl peroxide (DTBP)Mn(OAc)₃·2H₂OMortierella isabellina / Yarrowia lipolytica
Reaction Temp 150–180 °C80–118 °C (Reflux)25–30 °C
Typical Yield 60–75%40–85% (Substrate dependent)0.5–2.0 g/L (Fermentation titer)
Atom Economy High (Addition reaction)Low (Stoichiometric metal waste)Moderate (Biological byproducts)
Scalability High (Continuous Flow possible)Low (Solubility/Waste limits)Medium (Bioreactor volume)
Purity Profile Moderate (Isomer byproducts)High (Regioselective)High (Enantioselective)
Primary Use Bulk Industrial ProductionLab Scale / Fine Synthesis"Natural" Flavor Labeling

Detailed Synthesis Protocols

Route A: Free Radical Addition (Industrial Standard)

This method relies on the homolytic cleavage of the


-C-H bond of a primary alcohol, followed by addition to an electron-deficient alkene (acrylic acid).

Mechanism: The tert-butoxy radical abstracts a hydrogen atom from the


-position of 1-tridecanol. The resulting nucleophilic hydroxymethyl radical adds to the 

-position of acrylic acid. The intermediate adduct abstracts a hydrogen to form

-hydroxypalmitic acid, which spontaneously lactonizes under acidic/thermal conditions.

Protocol:

  • Setup: Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure reactor equipped with a mechanical stirrer.

  • Reagents:

    • 1-Tridecanol (1.0 eq, 200 g)

    • Acrylic Acid (1.2 eq)

    • Di-tert-butyl peroxide (DTBP) (0.15 eq)

  • Procedure:

    • Charge 1-tridecanol into the reactor and heat to 160 °C .

    • Prepare a mixture of acrylic acid and DTBP.

    • Slowly feed the mixture into the hot alcohol over 4–6 hours via a metering pump. Crucial: Maintaining a low instantaneous concentration of acrylic acid prevents polymerization.

    • Post-addition, hold temperature at 160 °C for 2 hours to ensure consumption of the initiator.

    • Workup: Distill off unreacted alcohol and volatile byproducts under reduced pressure (1-5 mmHg).

    • Lactonization: The residue (hydroxy acid) is heated to 180 °C with a catalytic amount of p-toluenesulfonic acid (pTSA) to drive water removal and ring closure.

  • Purification: Fractional distillation under high vacuum.

Route B: Mn(III) Acetate Mediated Cyclization

This route utilizes the oxidative power of Manganese(III) acetate to generate a carboxymethyl radical from acetic acid, which adds to a terminal alkene.

Mechanism: Mn(OAc)₃ oxidizes acetic acid to a


 radical. This electrophilic radical adds to the terminal double bond of 1-tetradecene. The resulting secondary radical is further oxidized by a second equivalent of Mn(III) to a carbocation, which is trapped by the internal carboxylate group to close the lactone ring.

Protocol:

  • Setup: Round-bottom flask with reflux condenser and inert atmosphere (

    
    ).
    
  • Reagents:

    • 1-Tetradecene (10 mmol)

    • Mn(OAc)₃[1][2][3]·2H₂O (22 mmol, 2.2 eq)

    • Glacial Acetic Acid (50 mL)

    • Acetic Anhydride (10 mL, to scavenge water)

  • Procedure:

    • Dissolve Mn(OAc)₃ in acetic acid/acetic anhydride.

    • Add 1-tetradecene.

    • Heat to reflux (118 °C) until the brown color of Mn(III) fades to the pale pink of Mn(II) (typically 2–5 hours).

    • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with saturated

      
       to remove excess acid.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route C: Microbial Biotransformation

Biotechnological production allows for "natural" labeling. While Yarrowia lipolytica is standard for C10 lactones, C16 requires specific strains capable of C4-hydroxylation on long chains without excessive


-oxidation degradation.

Protocol:

  • Strain: Mortierella isabellina or engineered Yarrowia lipolytica.

  • Medium:

    • YPD broth supplemented with emulsifiers (Tween 80, 0.1%).

    • Substrate: Palmitic acid (Hexadecanoic acid) or Methyl Palmitate (10 g/L).

  • Procedure:

    • Inoculate bioreactor (stirred tank, 500 rpm) at 27 °C , pH 6.5.

    • Add substrate after 24 hours (growth phase).

    • Maintain fermentation for 4–7 days .

    • Monitor pH; manual adjustment may be required as acid is consumed/produced.

  • Downstream Processing:

    • Centrifuge to remove biomass.

    • Extract supernatant with diethyl ether or perform solid-phase extraction (SPE).

    • Solvent evaporation yields crude lactone.

Mechanistic Visualization

Figure 1: Radical Addition Mechanism (Route A)

The free-radical chain reaction initiated by DTBP, showing the critical hydrogen abstraction and addition steps.

RadicalAddition Initiator DTBP (Initiator) 160°C Radical t-BuO• Radical Initiator->Radical Homolysis Alcohol 1-Tridecanol (R-CH2-OH) Radical->Alcohol H-Abstraction AlphaRadical α-Hydroxy Radical (R-CH•-OH) Alcohol->AlphaRadical HydroxyAcid γ-Hydroxy Palmitic Acid Alcohol->HydroxyAcid Acrylate Acrylic Acid (CH2=CH-COOH) AlphaRadical->Acrylate Addition Adduct Radical Adduct Acrylate->Adduct Adduct->Alcohol Chain Transfer Lactone γ-Hexadecalactone (Product) HydroxyAcid->Lactone -H2O Cyclization

Caption: Figure 1: Radical chain mechanism converting 1-tridecanol and acrylic acid into


-hexadecalactone via 

-hydroxy radical intermediates.
Figure 2: Mn(III) Acetate Mediated Cyclization (Route B)

The oxidative single-electron transfer (SET) pathway.

MnOAcMechanism Mn3 Mn(OAc)3 AcOH Acetic Acid Mn3->AcOH Oxidation Cation Carbocation Intermediate Mn3->Cation -Mn(II) CM_Radical •CH2COOH (Carboxymethyl Radical) AcOH->CM_Radical -H+ Alkene 1-Tetradecene (R-CH=CH2) CM_Radical->Alkene Addition SecRadical Secondary Radical (R-CH•-CH2-CH2-COOH) Alkene->SecRadical SecRadical->Mn3 2nd Oxidation Lactone γ-Hexadecalactone Cation->Lactone Intramolecular Trapping

Caption: Figure 2: Mn(III)-mediated oxidative free-radical cyclization of 1-tetradecene and acetic acid.

References

  • Fristad, W. E., & Peterson, J. R. (1985). Mn(III)

    
    -lactone synthesis. Journal of Organic Chemistry , 50(1), 10-18.
    [Link]
    
  • Belo, I., et al. (2016). Biotechnological production of

    
    -decalactone, a peach like aroma, by Yarrowia lipolytica. World Journal of Microbiology and Biotechnology , 32, 169.
    [Link]
    
  • Nikishin, G. I., et al. (1962). Free radical addition of alcohols to acrylic acid and its derivatives. Tetrahedron , 18(9), 1059-1065. [Link]

  • PubChem Database. Compound Summary: 5-dodecyldihydro-2(3H)-furanone (Gamma-Hexadecalactone). CAS 730-46-1.[4][5][6][7] [Link]

  • The Good Scents Company. Gamma-Hexadecalactone Information and Properties. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-dodecyldihydro-2(3H)-furanone: A Cost-Benefit Analysis of Biocatalytic and Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-dodecyldihydro-2(3H)-furanone, a valuable gamma-lactone, presents a compelling case study in the evolving landscape of chemical manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-dodecyldihydro-2(3H)-furanone, a valuable gamma-lactone, presents a compelling case study in the evolving landscape of chemical manufacturing.[1][2] Traditionally dominated by classical chemical methods, the production of this and similar fine chemicals is increasingly benefiting from the adoption of biocatalytic processes. This guide provides a detailed cost-benefit analysis of both approaches, offering insights into the causal factors that influence experimental choices and the overall economic and environmental viability of each route.

Introduction: The Significance of 5-dodecyldihydro-2(3H)-furanone

5-dodecyldihydro-2(3H)-furanone, also known as γ-hexadecalactone, is a key compound with applications in the food and fragrance industries due to its distinct aroma.[1] Its potential biological activities, including antimicrobial and antioxidant properties, also make it a molecule of interest for pharmaceutical research.[1] The synthesis of this lactone typically involves the intramolecular cyclization of a corresponding hydroxy acid precursor.[1]

Chemical Synthesis: The Traditional Pathway

Conventional chemical synthesis of 5-dodecyldihydro-2(3H)-furanone often relies on lactonization reactions or the cyclization of dodecanol derivatives.[1] A common approach involves the use of Grignard reagents to form a carbon-carbon bond, followed by cyclization. While effective, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can lead to the formation of byproducts, complicating purification and increasing waste.[3][4][5]

A representative, though not exhaustive, chemical synthesis could involve the following steps:

  • Grignard Reaction: Reaction of a dodecyl magnesium halide (a Grignard reagent) with a suitable electrophile to create the carbon skeleton of the target molecule. This step is typically carried out in anhydrous ether solvents.

  • Work-up and Purification: Quenching of the Grignard reaction with an aqueous acid solution, followed by extraction and purification of the intermediate product.

  • Lactonization: Cyclization of the purified intermediate to form the furanone ring. This can be achieved through acid catalysis or the use of dehydrating agents.

  • Final Purification: Purification of the final product, 5-dodecyldihydro-2(3H)-furanone, often through distillation or chromatography.

The choice of a Grignard-based route is historically driven by its reliability in forming carbon-carbon bonds. However, the sensitivity of Grignard reagents to water and oxygen necessitates stringent anhydrous conditions and the use of volatile and flammable ether solvents, which carry significant safety and environmental burdens.[3][5][6] The use of strong acids or dehydrating agents in the lactonization step can also lead to side reactions and the generation of corrosive waste streams.

Biocatalytic Synthesis: A Greener Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of fine chemicals.[7][8] In the case of 5-dodecyldihydro-2(3H)-furanone, enzymatic methods, particularly those utilizing lipases, offer a promising route.[1][9] These enzymes can catalyze the intramolecular esterification (lactonization) of a hydroxy acid precursor under mild conditions, often with high selectivity.[1][10]

A typical biocatalytic synthesis of 5-dodecyldihydro-2(3H)-furanone might proceed as follows:

  • Substrate Preparation: Synthesis of the 4-hydroxypalmitic acid precursor.

  • Enzymatic Lactonization: Incubation of the hydroxy acid with a suitable lipase (e.g., Candida antarctica lipase B) in an appropriate solvent system.

  • Reaction Monitoring: Tracking the progress of the reaction using techniques like gas chromatography or high-performance liquid chromatography.

  • Product Isolation and Purification: Separation of the enzyme (which can often be recycled) and purification of the 5-dodecyldihydro-2(3H)-furanone product.

The selection of a biocatalytic approach is motivated by several factors. Enzymes operate under mild conditions (near room temperature and neutral pH), which significantly reduces energy consumption and minimizes the formation of byproducts.[11][12] The high specificity of enzymes can lead to higher yields and purities, simplifying downstream processing.[12] Furthermore, the use of enzymes, which are biodegradable catalysts, aligns with the principles of green chemistry and contributes to a more sustainable manufacturing process.[13]

Cost-Benefit Analysis: A Head-to-Head Comparison

The decision to employ a chemical or biocatalytic synthesis route is a multifaceted one, involving a careful consideration of both economic and non-economic factors.

Quantitative Data Summary
Factor Chemical Synthesis (e.g., Grignard Route) Biocatalytic Synthesis (e.g., Lipase-catalyzed) Supporting Rationale
Raw Material Costs Moderate to HighPotentially Higher (for precursor)Grignard reagents can be cost-effective, but the synthesis of the hydroxy acid precursor for biocatalysis may add cost.
Catalyst Costs Low to ModerateHigh (initial investment)Chemical catalysts are often cheaper, but enzymes can be recycled, reducing long-term costs.[8][14][15]
Energy Consumption HighLowChemical reactions often require heating or cooling, while enzymatic reactions proceed at ambient temperatures.[11][12][14]
Solvent & Waste Disposal Costs HighLowChemical synthesis often uses hazardous solvents and generates significant waste, leading to high disposal costs.[3][5] Biocatalysis often uses greener solvents and produces less waste.[8]
Yield & Purity VariableHighThe high specificity of enzymes often leads to higher yields and purities, reducing the need for extensive purification.[12]
Process Complexity & Safety HighModerateChemical synthesis can involve hazardous reagents and conditions, requiring specialized equipment and safety protocols.[3][4][5][6] Biocatalytic processes are generally safer.
Qualitative Comparison
Factor Chemical Synthesis Biocatalytic Synthesis
Environmental Impact Higher footprint due to solvent use, energy consumption, and waste generation.[3][5]Lower environmental impact, aligning with green chemistry principles.[13][16]
Scalability Well-established for large-scale production.Can present challenges, though advancements are being made.[8]
Process Development Time Generally shorter for established reactions.Can be longer due to the need for enzyme screening and optimization.[17]
Stereoselectivity Often requires chiral auxiliaries or catalysts for stereocontrol.Enzymes can exhibit high stereoselectivity, leading to enantiomerically pure products.

Visualizing the Pathways and Analysis

To better understand the workflows, the following diagrams illustrate the key stages of each synthesis and the cost-benefit analysis process.

Chemical_Synthesis_Workflow cluster_start Starting Materials Dodecyl Halide Dodecyl Halide Grignard Reaction Grignard Reaction Dodecyl Halide->Grignard Reaction Magnesium Magnesium Magnesium->Grignard Reaction Electrophile Electrophile Electrophile->Grignard Reaction Work-up & Purification Work-up & Purification Grignard Reaction->Work-up & Purification Lactonization Lactonization Work-up & Purification->Lactonization Final Purification Final Purification Lactonization->Final Purification Product 5-dodecyldihydro- 2(3H)-furanone Final Purification->Product

Caption: Workflow of a typical chemical synthesis of 5-dodecyldihydro-2(3H)-furanone.

Biocatalytic_Synthesis_Workflow Hydroxy Acid Precursor Hydroxy Acid Precursor Enzymatic Lactonization Enzymatic Lactonization Hydroxy Acid Precursor->Enzymatic Lactonization Enzyme Recycling Enzyme Recycling Enzymatic Lactonization->Enzyme Recycling Product Isolation Product Isolation Enzymatic Lactonization->Product Isolation Final Purification Final Purification Product Isolation->Final Purification Product 5-dodecyldihydro- 2(3H)-furanone Final Purification->Product

Caption: Workflow of a biocatalytic synthesis of 5-dodecyldihydro-2(3H)-furanone.

Cost_Benefit_Analysis Synthesis Route Synthesis Route Economic Factors Economic Factors Synthesis Route->Economic Factors Non-Economic Factors Non-Economic Factors Synthesis Route->Non-Economic Factors Decision Decision Economic Factors->Decision Non-Economic Factors->Decision

Caption: Logical flow of the cost-benefit analysis for synthesis route selection.

Conclusion: A Shift Towards Sustainable Synthesis

While traditional chemical synthesis routes for 5-dodecyldihydro-2(3H)-furanone are well-established, a comprehensive cost-benefit analysis reveals the significant advantages of biocatalytic methods.[11] Although the initial investment in enzymes may be higher, the long-term economic benefits derived from reduced energy consumption, lower waste disposal costs, and higher product purity are compelling.[8][12] Moreover, the environmental benefits of biocatalysis, including its alignment with green chemistry principles, make it an increasingly attractive option for modern chemical manufacturing.[13][16] For researchers and drug development professionals, the high selectivity and potential for stereocontrol offered by enzymes present exciting opportunities for the synthesis of complex and novel molecules. As the field of biocatalysis continues to advance, its role in the sustainable production of fine chemicals is set to expand significantly.[7][17]

References

  • MDPI. (n.d.). Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management. [Link]

  • Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. [Link]

  • DTU Research Database. (2022, July 21). Biocatalysis for future sustainable manufacturing. [Link]

  • MDPI. (n.d.). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. [Link]

  • RSC Publishing. (2023, August 4). From green to circular chemistry paved by biocatalysis. [Link]

  • RSC Publishing. (2019, September 11). Biocatalysis explained: from pharmaceutical to bulk chemical production. [Link]

  • PubChem. (n.d.). 2(3H)-Furanone, 5-dodecyldihydro- | C16H30O2 | CID 97747. [Link]

  • ACS Publications. (n.d.). Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Novel Route to Poly(hydroxyalkanoate)s | Macromolecules. [Link]

  • RSC Publishing. (n.d.). An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science. [Link]

  • Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Sustainable synthesis of fine chemicals using biocatalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • SciTechDaily. (2021, November 19). 120-Year-Old Grignard Reaction Turned on Its Head With Environment-Friendly Chemistry. [Link]

  • ResearchGate. (2025, September 17). An Update: Enzymatic Synthesis for Industrial Applications. [Link]

  • PubMed. (2016, November 2). Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. [Link]

  • NIH. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC. [Link]

  • RSC Publishing. (2015, June 15). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents. [Link]

  • MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]

  • YouTube. (2024, November 21). Demo: Enzymatic Hydrolysis of Polycaprolactone (PCL) by Lipase. [Link]

  • ResearchGate. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Furanone, 5-dodecyldihydro-
Reactant of Route 2
2(3H)-Furanone, 5-dodecyldihydro-
© Copyright 2026 BenchChem. All Rights Reserved.